molecular formula C13H16FN3 B2381347 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole CAS No. 147595-45-7

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

Katalognummer: B2381347
CAS-Nummer: 147595-45-7
Molekulargewicht: 233.29
InChI-Schlüssel: PFOFHPUVOGVDPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is a useful research compound. Its molecular formula is C13H16FN3 and its molecular weight is 233.29. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-fluoro-3-(piperazin-1-ylmethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c14-11-1-2-13-12(7-11)10(8-16-13)9-17-5-3-15-4-6-17/h1-2,7-8,15-16H,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOFHPUVOGVDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole: Synthesis, Characterization, and CNS-Active Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole, a fluorinated indole derivative with significant potential in central nervous system (CNS) drug discovery. We will delve into its chemical properties, a robust and logical synthetic route, and its putative biological mechanism of action, with a focus on its likely interaction with serotonin receptors. This document is intended for researchers, medicinal chemists, and drug development professionals.

Core Molecular Attributes

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is a heterocyclic compound featuring a fluorinated indole core linked to a piperazine moiety via a methylene bridge. The presence of the fluorine atom can significantly enhance metabolic stability and receptor binding affinity, while the piperazine group is a common pharmacophore in many CNS-active drugs, improving aqueous solubility and blood-brain barrier permeability.

PropertyValueSource
Molecular Formula C₁₃H₁₆FN₃
Molecular Weight 233.29 g/mol
CAS Number 147595-45-7[1]

Synthesis and Characterization: A Self-Validating Protocol

The most logical and widely employed method for the synthesis of 3-aminoalkylated indoles is the Mannich reaction. This one-pot, three-component reaction is highly efficient for this class of compounds.

Proposed Synthetic Workflow: The Mannich Reaction

The synthesis proceeds via the reaction of 5-fluoroindole with formaldehyde and piperazine. The reaction mechanism involves the formation of a reactive Eschenmoser's salt-like intermediate from formaldehyde and piperazine, which then undergoes electrophilic substitution at the electron-rich C3 position of the 5-fluoroindole ring.

Mannich_Reaction_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 5-Fluoroindole 5-Fluoroindole Mannich_Reaction Mannich Reaction (e.g., Acetic Acid, Ethanol) 5-Fluoroindole->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Piperazine Piperazine Piperazine->Mannich_Reaction Target_Compound 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole Mannich_Reaction->Target_Compound

Caption: Synthetic workflow for 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole via the Mannich reaction.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 5-fluoroindole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add piperazine (1.2 eq).

  • Addition of Formaldehyde: To the stirred solution, add aqueous formaldehyde (37%, 1.5 eq) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole.

Expected Characterization Data
  • ¹H NMR: Expect characteristic signals for the indole and piperazine protons. The methylene bridge protons would likely appear as a singlet. Aromatic protons of the indole ring will show splitting patterns consistent with a 5-substituted indole.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the structure. The methylene bridge carbon will be a key signal.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 234.14.

  • Infrared (IR) Spectroscopy: Expect characteristic N-H stretching vibrations for the indole and piperazine amines, as well as C-H and C-F stretching frequencies.

Biological Activity and Mechanism of Action: A Focus on Serotonin Receptors

The indole-piperazine scaffold is a well-established pharmacophore for serotonin (5-HT) receptor ligands. The structural similarity of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole to known 5-HT receptor modulators strongly suggests its potential activity at these receptors, particularly the 5-HT₁D and 5-HT₆ subtypes.

Rationale for Serotonin Receptor Targeting
  • 5-HT₁D Receptor: Ligands for the 5-HT₁D receptor have shown promise in the treatment of migraine and other neurological disorders. The fluorination of similar indole-piperazine compounds has been shown to produce selective 5-HT₁D receptor ligands.

  • 5-HT₆ Receptor: Antagonists of the 5-HT₆ receptor are being investigated for their potential in treating cognitive deficits associated with Alzheimer's disease and schizophrenia. Numerous indole-piperazine derivatives have demonstrated high affinity for this receptor.

Proposed Signaling Pathway

As a putative 5-HT receptor ligand, 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole would likely modulate downstream signaling cascades, such as the adenylyl cyclase pathway.

Signaling_Pathway Ligand 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole Receptor 5-HT Receptor (e.g., 5-HT1D or 5-HT6) Ligand->Receptor Binds to G_Protein G-Protein Coupling Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Production (Modulated) Adenylyl_Cyclase->cAMP Catalyzes Downstream Downstream Cellular Response (e.g., Neuronal Excitability) cAMP->Downstream

Caption: Hypothetical signaling pathway for 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole at a serotonin receptor.

Conclusion and Future Directions

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is a promising compound for CNS drug discovery, with a straightforward and scalable synthesis. Based on extensive data from analogous compounds, it is highly likely to exhibit potent and selective activity at serotonin receptors. Further research should focus on the detailed pharmacological characterization of this molecule, including in vitro binding and functional assays for a panel of CNS receptors, followed by in vivo studies to assess its pharmacokinetic profile and efficacy in relevant disease models.

References

  • MySkinRecipes. 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole. [Link]

Sources

The Emergence of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Promise for Neurological Therapeutics

In the intricate landscape of Central Nervous System (CNS) drug discovery, the strategic design of molecular scaffolds that can effectively traverse the blood-brain barrier and modulate key neurological targets is paramount. The compound 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole emerges as a molecule of significant interest, embodying a trifecta of structural motifs renowned for their roles in neuropharmacology: a fluorinated indole core, a piperazine moiety, and a deliberate methyl linker. This guide provides an in-depth technical exploration of this scaffold, offering a scientifically grounded perspective on its synthesis, potential mechanisms of action, and a roadmap for its evaluation as a candidate for a new generation of CNS therapeutics.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous neurotransmitters, most notably serotonin (5-hydroxytryptamine, 5-HT). Its derivatives are well-established as modulators of a variety of CNS targets. The piperazine ring is another critical pharmacophore, frequently incorporated into CNS drugs for its ability to interact with aminergic G-protein coupled receptors (GPCRs) and for its favorable physicochemical properties that can enhance drug-likeness and brain penetrance.[1][2] The introduction of a fluorine atom is a strategic decision in modern drug design, often employed to enhance metabolic stability, improve binding affinity, and increase blood-brain barrier penetration.[3]

While extensive research on the specific molecule 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is not yet widespread in published literature, its structural components strongly suggest a high potential for interaction with key CNS targets, particularly serotonin receptors. This guide will, therefore, leverage data from closely related analogs to build a comprehensive and predictive framework for its application in addressing a range of neurological and psychiatric disorders, including depression, anxiety, and cognitive impairments.

Synthesis and Chemical Properties: Building the Core Scaffold

The synthesis of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole can be efficiently achieved through a Mannich reaction, a classic and reliable method for the aminomethylation of acidic C-H bonds. This approach offers a straightforward route to the target compound from commercially available starting materials.

Proposed Synthetic Pathway

A plausible and efficient synthetic route involves the reaction of 5-fluoroindole with formaldehyde and piperazine.

Synthesis of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole 5-Fluoroindole 5-Fluoroindole Reaction Mannich Reaction 5-Fluoroindole->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Piperazine Piperazine Piperazine->Reaction Target_Compound 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole Reaction->Target_Compound

Caption: Proposed synthetic route via Mannich reaction.

Experimental Protocol: Synthesis of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole
  • Reaction Setup: To a solution of 5-fluoroindole (1.0 eq) in a suitable solvent such as ethanol or methanol, add piperazine (1.2 eq).

  • Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (37%, 1.5 eq) to the reaction mixture at room temperature with stirring.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (40-50 °C) for several hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the pure 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole.

Hypothesized Pharmacological Profile

Based on the extensive literature on analogous indole-piperazine derivatives, the primary pharmacological targets for 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole are predicted to be serotonin (5-HT) receptors. The specific subtype selectivity will be influenced by the precise stereoelectronic properties of the molecule.

Potential Molecular Targets and Mechanism of Action

The structural similarity to known 5-HT receptor ligands suggests that this compound could exhibit affinity for several subtypes, including but not limited to 5-HT1A, 5-HT2A, and 5-HT7 receptors. These receptors are critically involved in the pathophysiology of mood disorders, anxiety, and psychosis.

  • 5-HT1A Receptor: Often targeted for anxiolytic and antidepressant effects. Agonism at this receptor is a well-established therapeutic mechanism.

  • 5-HT2A Receptor: Antagonism at this receptor is a key feature of many atypical antipsychotics and is also being explored for its potential in treating depression and insomnia.

  • 5-HT7 Receptor: Antagonism of the 5-HT7 receptor is being investigated for its pro-cognitive and antidepressant effects.

The interaction with these receptors would likely modulate downstream signaling cascades, such as the cyclic adenosine monophosphate (cAMP) and phospholipase C (PLC) pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole 5HT1A 5-HT1A Receptor Compound->5HT1A Binds (Agonist/Antagonist) 5HT2A 5-HT2A Receptor Compound->5HT2A Binds (Antagonist) G_protein_i Gi/o 5HT1A->G_protein_i Activates G_protein_q Gq/11 5HT2A->G_protein_q Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits PLC Phospholipase C G_protein_q->PLC Activates cAMP cAMP AC->cAMP Decreases IP3_DAG IP3 & DAG PLC->IP3_DAG Increases PKA PKA cAMP->PKA Activates Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Activate CREB CREB PKA->CREB Phosphorylates Neuronal_Response Modulation of Neuronal Excitability & Gene Expression Ca_PKC->Neuronal_Response CREB->Neuronal_Response

Caption: Potential signaling pathways modulated by the compound.

Potential Applications in CNS Drug Discovery

The multifaceted pharmacological profile of the 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole scaffold makes it a promising candidate for several CNS disorders.

Potential Therapeutic Area Hypothesized Mechanism Relevant Analogs & Supporting Evidence
Depression & Anxiety 5-HT1A receptor agonism/partial agonism; 5-HT7 receptor antagonismNumerous piperazine derivatives show anxiolytic-like and antidepressant-like effects mediated by the serotonergic system.[2][4] Indolealkylpiperazine derivatives have been developed as potent 5-HT1A receptor agonists for depression.[5]
Schizophrenia & Psychosis 5-HT2A receptor antagonism, potentially in combination with dopamine D2 receptor modulationMany atypical antipsychotics possess a piperazine moiety and exhibit potent 5-HT2A antagonism. The balance between 5-HT2A and D2 receptor affinity is crucial for efficacy and reduced side effects.
Cognitive Disorders (e.g., Alzheimer's Disease) 5-HT7 receptor antagonism; potential modulation of other targets like acetylcholinesterase or beta-amyloid aggregationAntagonism at 5-HT7 receptors has been shown to improve cognitive performance in preclinical models.

Experimental Protocols for Preclinical Evaluation

A systematic evaluation of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole would involve a tiered approach, starting with in vitro characterization and progressing to in vivo efficacy models.

Experimental_Workflow Start New Compound: 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay Receptor Binding Assays (5-HT Receptor Panel) In_Vitro->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) In_Vitro->Functional_Assay ADMET In Vitro ADMET (Metabolic Stability, Permeability) In_Vitro->ADMET In_Vivo In Vivo Evaluation ADMET->In_Vivo PK Pharmacokinetics (Brain Penetration) In_Vivo->PK Behavioral Behavioral Models In_Vivo->Behavioral FST Forced Swim Test (Antidepressant-like) Behavioral->FST MWM Morris Water Maze (Cognitive Enhancement) Behavioral->MWM Lead_Opt Lead Optimization FST->Lead_Opt MWM->Lead_Opt

Sources

An In-depth Technical Guide to 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole: A Serotonin 5-HT Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole, a compound of significant interest within the field of neuroscience and psychopharmacology. The indole and piperazine moieties are well-established pharmacophores that confer affinity for serotonin (5-HT) receptors. The strategic placement of a fluorine atom on the indole ring is anticipated to modulate the compound's physicochemical properties, potentially enhancing its metabolic stability and blood-brain barrier penetration. While specific pharmacological data for this exact molecule is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) of analogous compounds to postulate its likely profile as a 5-HT receptor ligand. We will detail a robust synthetic route, provide in-depth, field-proven protocols for its pharmacological characterization, and discuss the scientific rationale behind these experimental designs. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel central nervous system (CNS) therapeutics.

Introduction: The Rationale for 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

The serotonin system, with its diverse array of 14 known receptor subtypes, is a cornerstone of neuropharmacology, modulating a vast spectrum of physiological and pathological processes including mood, cognition, and psychosis.[1] The indole nucleus is a privileged scaffold in many endogenous and synthetic 5-HT receptor ligands, including serotonin itself.[2] The 3-position of the indole ring is a common point of substitution for introducing functionalities that interact with 5-HT receptors.[3]

The incorporation of a piperazine ring, particularly as part of an arylpiperazine substructure, is a well-established strategy for targeting various G-protein coupled receptors (GPCRs), including 5-HT and dopamine receptors.[4] Many clinically successful drugs for psychiatric disorders feature this moiety.[4] The basic nitrogen of the piperazine is often crucial for forming a salt bridge with a conserved aspartate residue in the transmembrane domain of these receptors.[1]

The addition of a fluorine atom to a drug candidate can have profound effects on its pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of nearby protons and influence metabolic pathways, often leading to increased metabolic stability and a longer half-life.[5] Furthermore, the substitution of hydrogen with fluorine can enhance a molecule's lipophilicity, which may improve its ability to cross the blood-brain barrier.[5]

Given these considerations, 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole emerges as a compelling candidate for investigation as a novel 5-HT receptor ligand. Its structure suggests the potential for high affinity and selectivity for one or more 5-HT receptor subtypes, with favorable drug-like properties.

Chemical Synthesis: A Practical Approach

The most direct and efficient method for the synthesis of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is the Mannich reaction. This one-pot, three-component condensation reaction is a cornerstone of medicinal chemistry for the aminomethylation of acidic C-H bonds.[6]

Proposed Synthetic Scheme

The synthesis involves the reaction of 5-fluoroindole with formaldehyde and piperazine.

synthesis 5-Fluoroindole 5-Fluoroindole Reaction Mannich Reaction (e.g., Acetic Acid, Ethanol, Reflux) 5-Fluoroindole->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Piperazine Piperazine Piperazine->Reaction Product 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole Reaction->Product

Caption: Proposed synthesis of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole via the Mannich reaction.

Step-by-Step Synthetic Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoroindole (1.0 eq), piperazine (1.2 eq), and a suitable solvent such as ethanol or methanol.

  • Addition of Reagents: While stirring, add aqueous formaldehyde (37%, 1.5 eq) dropwise to the mixture.

  • Reaction Conditions: Add a catalytic amount of a weak acid, such as acetic acid. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent streaking) to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Characterization: A Multi-faceted Approach

To elucidate the pharmacological profile of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole, a systematic evaluation of its interaction with a panel of 5-HT receptor subtypes is essential. The following experimental workflow is proposed.

workflow cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Selectivity & Mechanism Binding Radioligand Binding Assays (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) cAMP cAMP Functional Assays (for Gi/Gs-coupled receptors, e.g., 5-HT1A) Binding->cAMP Calcium Calcium Flux Assays (for Gq-coupled receptors, e.g., 5-HT2A) Binding->Calcium Selectivity Selectivity Profiling (Dopamine, Adrenergic Receptors) cAMP->Selectivity Calcium->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR

Caption: Experimental workflow for the pharmacological characterization of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole.

Radioligand Binding Assays: Determining Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

3.1.1. Predicted Binding Profile based on SAR

Based on the structure-activity relationships of similar indole-piperazine derivatives, it is hypothesized that 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole will exhibit significant affinity for the following 5-HT receptor subtypes:

Receptor SubtypePredicted Affinity (Ki)Rationale
5-HT1A High (Low nM)The arylpiperazine moiety is a classic pharmacophore for 5-HT1A receptor ligands.[7]
5-HT2A Moderate to HighMany indole derivatives show affinity for the 5-HT2A receptor.[1]
5-HT6 Moderate to HighIndole-3-piperazinyl derivatives have been identified as potent 5-HT6 receptor antagonists.[8]

3.1.2. Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, or [³H]-LSD for 5-HT6) and varying concentrations of the test compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays: Elucidating Mechanism of Action

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor. The choice of assay depends on the G-protein coupling of the receptor subtype.

3.2.1. cAMP Assay for Gi/s-Coupled Receptors (e.g., 5-HT1A)

5-HT1A receptors are typically coupled to the inhibitory G-protein, Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.

3.2.1.1. Protocol: Forskolin-Induced cAMP Accumulation Assay

  • Cell Culture: Plate cells expressing the 5-HT1A receptor in a 96-well plate and grow to confluence.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin (a direct activator of adenylyl cyclase) in the presence of the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: For an agonist, the compound will decrease forskolin-stimulated cAMP levels. For an antagonist, the compound will block the decrease in cAMP levels induced by a known 5-HT1A agonist.

cAMP_pathway Agonist 5-HT1A Agonist Receptor 5-HT1A Receptor Agonist->Receptor binds Gi Gi Protein Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converts AC

Caption: Signaling pathway of the Gi-coupled 5-HT1A receptor.

3.2.2. Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

5-HT2A receptors are coupled to the Gq protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺) levels.

3.2.2.1. Protocol: Fluorescent Calcium Flux Assay

  • Cell Culture: Plate cells expressing the 5-HT2A receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Compound Addition: Add varying concentrations of the test compound (for agonist testing) or a fixed concentration of a known 5-HT2A agonist in the presence of varying concentrations of the test compound (for antagonist testing).

  • Signal Detection: Immediately measure the change in fluorescence over time.

  • Data Analysis: An increase in fluorescence indicates an agonist response, while the inhibition of the agonist-induced fluorescence increase indicates an antagonist response.

calcium_pathway Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 IP3 IP3 PIP2->IP3 hydrolyzes PLC ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Intracellular Ca²⁺ ER->Ca2 releases

Caption: Signaling pathway of the Gq-coupled 5-HT2A receptor.

Conclusion and Future Directions

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole represents a promising chemical scaffold for the development of novel 5-HT receptor ligands. The synthetic route is straightforward, and a clear path for its comprehensive pharmacological characterization has been outlined. Based on established structure-activity relationships, this compound is predicted to have high affinity for 5-HT1A and potentially 5-HT2A and 5-HT6 receptors.

The next critical step is the execution of the described in vitro assays to generate empirical data on the binding affinity and functional activity of this compound. This will unequivocally establish its pharmacological profile and guide further in vivo studies to assess its therapeutic potential for CNS disorders. The methodologies and rationale presented in this guide provide a solid foundation for researchers to undertake this important work.

References

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [URL: https://www.chemijournal.com/archives/2019/vol7issue2/PartF/7-2-21-999.pdf]
  • Nirogi, R. V., et al. (2011). Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 346-349. [URL: https://pubmed.ncbi.nlm.nih.gov/21134749/]
  • Al-Araji, S. M., & Ali, R. A. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(1). [URL: https://bsj.uobaghdad.edu.iq/index.php/BSJ/article/view/1781]
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indole Derivatives as Potential Therapeutic Agents. [URL: https://www.benchchem.
  • BLDpharm. (n.d.). 147595-45-7|5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole. [URL: https://www.bldpharm.com/products/147595-45-7.html]
  • ChemicalBook. (n.d.). 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis. [URL: https://www.chemicalbook.com/ProductFamily_36128_EN.htm]
  • Cieślik, P., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(1), 358. [URL: https://www.mdpi.com/1420-3049/28/1/358]
  • Gkizis, P. L., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1803. [URL: https://www.mdpi.com/1420-3049/27/6/1803]
  • Google Patents. (n.d.). WO2010080357A1 - Serotonin 5-ht2b receptor inhibitors. [URL: https://patents.google.
  • Google Patents. (n.d.). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. [URL: https://patents.google.
  • Google Patents. (n.d.). AU2008323390B2 - Therapeutic uses of compounds having combined SERT, 5-HT3 and 5-HT1A activity. [URL: https://patents.google.
  • Google Patents. (n.d.). WO2023023287A1 - Novel heterocyclic compounds as serotonin (5-ht) 5-ht2a and 5-ht2c receptor positive allosteric modulators. [URL: https://patents.google.
  • Heravi, M. M., et al. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 14(5), 655-681. [URL: https://www.ingentaconnect.com/content/ben/cos/2017/00000014/00000005/art00002]
  • Indrayanto, G. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2533. [URL: https://www.mdpi.com/1420-3049/29/11/2533]
  • Lacivita, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Journal of Medicinal Chemistry, 64(13), 9033-9054. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00473]
  • MedChemExpress. (n.d.). 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid-d5 (5F-PB-223-Carboxyindolemetabolite-d5). [URL: https://www.medchemexpress.com/1-(5-fluoropentyl)-1h-indole-3-carboxylic-acid-d5.html]
  • Moustafa, M. A. F., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. [URL: https://www.researchgate.
  • Perregaard, J., et al. (1995). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry, 38(11), 1998-2008. [URL: https://pubmed.ncbi.nlm.nih.gov/7783134/]
  • Pires, N., et al. (2023). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. The Journal of Organic Chemistry, 88(17), 12386-12396. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01192]
  • Rovathin. (n.d.). 5-Fluoro-3-(piperazin-1-ylmethyl)-1h-indole,147595-45-7. [URL: https://www.rovathin.com/5-fluoro-3-(piperazin-1-ylmethyl)-1h-indole-cas-147595-45-7-35328.html]
  • Sigma-Aldrich. (n.d.). 5-Fluoro-3-(piperazin-1-ylmethyl)-1h-indole. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs_h987f3e43]
  • Teixeira, F. C., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 579-593. [URL: https://pubmed.ncbi.nlm.nih.gov/30151922/]
  • Tiwari, S., et al. (2024). Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2355881. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2355881]
  • Watson, P. S., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [URL: https://pubmed.ncbi.nlm.nih.gov/10377238/]
  • Zlatović, M. V., et al. (2006). Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5–HT1A receptor. Journal of the Serbian Chemical Society, 71(11), 1125-1135. [URL: https://www.shd-pub.org.rs/index.php/JSCS/article/view/2513]

Sources

Bioactivity profile of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the bioactivity profile and utility of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole , a critical scaffold in serotonergic medicinal chemistry.

Technical Guide & Whitepaper [1]

Executive Summary

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole (CAS: 147595-45-7) is a privileged heterocyclic scaffold primarily utilized in the discovery and development of ligands targeting the serotonin (5-hydroxytryptamine, 5-HT) receptor superfamily.[1] Structurally, it represents a Mannich base derivative of 5-fluoroindole, featuring a piperazine moiety linked via a methylene bridge at the C3 position.

This molecular architecture serves as a versatile pharmacophore. The 5-fluoro substitution enhances metabolic stability and lipophilicity, while the piperazine ring provides a secondary amine handle for derivatization and a basic nitrogen essential for ionic interactions with the conserved aspartate residue (Asp3.32) in aminergic GPCRs. Its bioactivity profile is context-dependent: as a free base, it exhibits moderate, promiscuous affinity for 5-HT receptors; however, it is the obligate precursor for high-affinity 5-HT₆ antagonists (via indole-N-sulfonylation) and 5-HT₁B/₁D/₁F agonists (via piperazine-N-functionalization).[1]

Chemical Identity & Synthesis

Structural Properties[1]
  • IUPAC Name: 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole[1]

  • CAS Number: 147595-45-7[1]

  • Molecular Formula: C₁₃H₁₆FN₃

  • Molecular Weight: 233.29 g/mol

  • Key Features:

    • Indole Core: Aromatic scaffold mimicking the endogenous ligand serotonin.

    • 5-Fluoro Group: Bioisostere for hydrogen/hydroxyl; blocks metabolic hydroxylation at the 5-position and modulates pKa.[1]

    • C3-Methylene Linker: Provides rotational freedom distinct from the rigid ethyl chain of tryptamines.[1]

    • Piperazine Moiety: A "privileged structure" in medicinal chemistry, offering solubility and a vector for further substitution.[1]

Synthetic Pathway (Mannich Reaction)

The synthesis of this scaffold is a classic example of the Mannich reaction , utilizing the electron-rich nature of the indole C3 position.[1]

Protocol:

  • Reactants: 5-Fluoroindole, Formaldehyde (aq. or paraformaldehyde), Piperazine (excess to prevent bis-alkylation).[1]

  • Conditions: Acetic acid/Ethanol reflux or catalytic Yb(OTf)₃ at room temperature.

  • Mechanism: Formation of an iminium ion from formaldehyde and piperazine, followed by electrophilic attack by the indole C3.[1]

Synthesis Indole 5-Fluoroindole (Nucleophile) Product 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole (Target Scaffold) Indole->Product Electrophilic Aromatic Substitution (C3) Reagents Formaldehyde + Piperazine Iminium Iminium Intermediate (Electrophile) Reagents->Iminium Condensation Iminium->Product

Figure 1: Mannich reaction pathway for the synthesis of the target scaffold.[1]

Pharmacodynamics & Mechanism of Action

The bioactivity of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is defined by its interaction with the orthosteric binding pocket of 5-HT receptors.[1]

Receptor Binding Interactions

The scaffold anchors into the receptor binding pocket through specific molecular interactions:

  • Salt Bridge: The protonated N4-nitrogen of the piperazine forms a critical ionic bond with Asp3.32 (D106) in transmembrane helix 3 (TM3).[1]

  • Pi-Pi Stacking: The indole ring engages in aromatic stacking interactions with Phe6.51 and Phe6.52 in TM6.

  • Halogen Bonding: The 5-Fluoro substituent can form favorable hydrophobic or halogen-bond interactions within the hydrophobic crevice of the receptor, often improving affinity over the non-fluorinated parent.[1]

Functional Selectivity (SAR)

The scaffold itself is a "template." Its functional activity (Agonist vs. Antagonist) is dictated by substituents on the indole nitrogen (


) and piperazine nitrogen (

).
Derivative ClassStructural ModificationPrimary TargetMechanism
Scaffold (Free Base) None5-HT₁ / 5-HT₆Weak Partial Agonist / Antagonist
Arylsulfonamides Sulfonyl group on Indole

5-HT₆ Silent Antagonist (High Affinity)
Alkyl-Piperazines Alkyl/Aryl group on Piperazine

5-HT₁B / 5-HT₁D Agonist (Triptan-like)
Signaling Pathways

Depending on the final derivative, this scaffold modulates distinct G-protein pathways.

1. 5-HT₆ Antagonism (Gₛ Pathway): Derivatives (e.g.,


-arylsulfonyls) block the constitutive activity of 5-HT₆ receptors, preventing Gₛ coupling and reducing cAMP levels.[1] This is relevant for cognitive enhancement in Alzheimer's disease.

2. 5-HT₁ Agonism (Gᵢ/ₒ Pathway): Derivatives (e.g.,


-substituted) activate 5-HT₁B/1D receptors, leading to Gᵢ recruitment, inhibition of Adenylyl Cyclase, and reduction of cAMP.[1] This mechanism underpins the anti-migraine effect of triptans.

Signaling R_5HT6 5-HT6 Receptor (Blocked by N1-Sulfonyl Derivs) Gs Gs Protein R_5HT6->Gs Constitutive Activity R_5HT6->Gs Antagonism (Blocks) R_5HT1 5-HT1B/1D Receptor (Activated by N4-Alkyl Derivs) Gi Gi/o Protein R_5HT1->Gi Agonism AC Adenylyl Cyclase Gs->AC Gi->AC Inhibition cAMP_Up Increased cAMP (Cognitive Modulation) AC->cAMP_Up cAMP_Down Decreased cAMP (Vasoconstriction/Inhibition) AC->cAMP_Down

Figure 2: Divergent signaling pathways modulated by derivatives of the scaffold.[1]

Experimental Protocols

To validate the bioactivity of this scaffold or its derivatives, the following standardized protocols are recommended.

Radioligand Binding Assay (Membrane Preparation)

Purpose: Determine affinity (


) for 5-HT receptors.[1]
  • Transfection: Express human 5-HT₆ or 5-HT₁B receptors in HEK293 or CHO cells.[1]

  • Membrane Prep: Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge (40,000 x g). Resuspend pellet.

  • Incubation:

    • Ligand: [³H]-LSD (general) or [³H]-GR113808 (5-HT₄ specific) or [³H]-5-HT.[1]

    • Competitor: Serial dilutions of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole (10⁻¹⁰ M to 10⁻⁵ M).[1]

    • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Functional cAMP Assay (HTRF/LANCET)

Purpose: Assess functional efficacy (Agonist vs. Antagonist).

  • Cell Seeding: Plate CHO-K1 cells stably expressing the target receptor (e.g., 5-HT₆).[1]

  • Compound Treatment:

    • For Antagonism: Pre-incubate cells with the scaffold derivative for 15 min, then stimulate with

      
       of Serotonin (5-HT).[1]
      
    • For Agonism: Incubate cells directly with the compound.[1]

  • Detection: Add Forskolin (if testing Gᵢ) to stimulate cAMP background. Lyse cells and add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

  • Readout: Measure FRET signal (665 nm / 620 nm ratio). A decrease in signal indicates high cAMP (Gs activation) or lack of inhibition.

Therapeutic Potential & Applications

This scaffold is not a marketed drug per se but is a critical intermediate for:

  • 5-HT₆ Antagonists (Cognitive Enhancers):

    • The 5-fluoro-3-(piperazin-1-ylmethyl) core is structurally analogous to SB-271046 and SB-399885 .[1]

    • Utility: The 5-fluoro group blocks metabolic oxidation, extending half-life compared to the non-fluorinated parent.[1]

  • 5-HT₁F Agonists (Anti-Migraine):

    • Used to synthesize "vaptan" or "triptan" analogs that lack vasoconstrictive side effects (by avoiding 5-HT₁B).[1]

  • Fragment-Based Drug Discovery (FBDD):

    • Used as a high-quality fragment (

      
      ) to probe indole-binding sub-pockets in orphan GPCRs.[1]
      

References

  • Holenz, J., et al. (2006).[1] Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents.[1] Drug Discovery Today. Link

  • Pullagurla, M. R., et al. (2004).[1] Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors.[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Glennon, R. A. (2003). Higher-end serotonin receptors: 5-HT5, 5-HT6, and 5-HT7.[1] Journal of Medicinal Chemistry.[2] Link

  • Bromidge, S. M., et al. (1999).[1] 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A potent, selective, and orally bioavailable 5-HT6 receptor antagonist.[1] Journal of Medicinal Chemistry.[2] Link

  • Sigma-Aldrich. Product Specification: 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole.[1]Link

Sources

Safety data sheet (SDS) for 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is a Technical Guide and Risk Assessment designed for research and development (R&D) environments. It is intended to augment, not replace, the legal Safety Data Sheet (SDS) required by local regulatory bodies (OSHA, REACH, CLP).

CAS: 147595-45-7 | Role: Serotonergic Scaffold / Kinase Inhibitor Intermediate[1]

Molecular Architecture & Identification

This compound is a privileged scaffold in medicinal chemistry, combining the lipophilic, metabolic stability of a fluorinated indole with the basic, receptor-interacting capabilities of a piperazine moiety.

Chemical Identity Table
ParameterTechnical Specification
IUPAC Name 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole
CAS Number 147595-45-7
Molecular Formula C₁₃H₁₆FN₃
Molecular Weight 233.29 g/mol
Physical Form Off-white to yellow/brown solid (highly dependent on oxidation state)
Solubility Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in water
pKa (Predicted) ~8.5 (Piperazine secondary amine), ~16 (Indole NH)
Structural Implications for Safety
  • Fluorine (C-5): Increases lipophilicity (LogP ~1.8–2.2), facilitating dermal absorption more readily than non-fluorinated analogs.

  • Piperazine Moiety: Contains a secondary amine. This functional group is a known respiratory sensitizer and is prone to forming carbamates upon exposure to atmospheric CO₂.

  • Indole Core: Electron-rich aromatic system susceptible to photo-oxidation. "Browning" of the solid indicates quinoid impurity formation.

Hazard Identification & Toxicology (GHS)

Signal Word: WARNING

GHS Classifications
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.
Skin Irritation 2H315 Causes skin irritation.[2][3][4]
Eye Irritation 2AH319 Causes serious eye irritation.[2][3][5]
STOT - SE 3H335 May cause respiratory irritation.[2][3][6][7]
The "Application Scientist" Risk Assessment

While the H-codes suggest standard irritation, the piperazine substructure necessitates elevated caution. Piperazines are notorious for inducing asthma-like sensitization (lag time: hours to days post-exposure).

  • Inhalation Risk: High. Dust generation during weighing must be eliminated.

  • Dermal Risk: Moderate-High. The fluorine atom enhances skin permeability.

  • Ocular Risk: High. Basic amines can cause corneal opacity if not rinsed immediately.

Storage, Stability, & Degradation Logic

Core Directive: This compound is air and light sensitive.[8][9] Improper storage leads to "browning" (oxidation) and loss of biological potency (e.g., IC50 shifts in binding assays).

Degradation Pathways (Visualization)

degradation_logic cluster_prevention Prevention Strategy Compound 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole (Pure / Off-White) Oxidation Oxidation (Air/Light) Compound->Oxidation UV / O2 Carbamate Carbamate Formation (CO2 Absorption) Compound->Carbamate Atmospheric CO2 Quinoid Indolyl Quinoids (Brown Impurities) Oxidation->Quinoid Radical Mechanism Salt Piperazine Carbamate Salt (Insoluble Crust) Carbamate->Salt Moisture Argon Argon Backfill Cold -20°C Storage

Figure 1: Degradation pathways. The secondary amine captures CO₂ to form carbamates, while the indole core oxidizes under UV light.

Preservation Protocol
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Argon or Nitrogen backfill is mandatory after every use.

  • Temperature: Long-term storage at -20°C . Short-term (active use) at 2-8°C.

  • Desiccation: Store inside a secondary container (jar) with active desiccant (e.g., Drierite) to prevent carbamate formation.

Emergency Response & First Aid

Critical Note: Do not treat this merely as a "dust." Treat as a bioactive amine .

Exposure Response Workflow

emergency_response Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact (Alkaline Burn Risk) Type->Eye Skin Skin Contact (Absorption Risk) Type->Skin Inhale Inhalation (Sensitization Risk) Type->Inhale Action_Eye Rinse 15 min Lift Eyelids Check pH Eye->Action_Eye Action_Skin Soap & Water Discard Contaminated Clothing Skin->Action_Skin Action_Inhale Fresh Air Oxygen if needed Monitor for Wheezing Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS/Structure) Action_Eye->Medical Action_Skin->Medical Action_Inhale->Medical

Figure 2: Emergency response decision tree highlighting specific risks for basic amines.[9]

Specific Medical Notes
  • Inhalation: Monitor for delayed pulmonary edema or asthmatic reaction due to the piperazine moiety. Corticosteroids may be indicated if wheezing occurs.

  • Eyes: The compound is basic. Irrigation must continue until pH of the conjunctival sac returns to neutral (pH 7.4).

Handling & Experimental Controls

Engineering Controls
  • Fume Hood: Mandatory. Never weigh this compound on an open bench.

  • Static Control: Use an anti-static gun (e.g., Zerostat) during weighing. Dry indole powders are prone to static charge, causing "fly-away" dust that contaminates the balance area.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum).

    • Why? Indoles are lipophilic. Latex is permeable to organic amines.

  • Respiratory: If working outside a hood (not recommended), a P95 or N95 particulate respirator is the minimum requirement.

  • Eyes: Chemical safety goggles (not just safety glasses) due to the severe irritation potential of the amine.

Spill Cleanup
  • Do not sweep. Sweeping generates dust.

  • Wet Wipe Method: Cover spill with a paper towel dampened with ethanol or acetone (compound is poorly soluble in water).

  • Disposal: Place waste in a sealed container labeled "Hazardous Waste: Toxic Organic Solid."

Disposal & Environmental Fate[9]

  • Halogenated Waste: Due to the Fluorine atom, this compound must be segregated into Halogenated Organic Waste streams.

  • Incineration: High-temperature incineration (>1000°C) with scrubber units is required to prevent the formation of Hydrogen Fluoride (HF) gas during destruction.

  • Aquatic Toxicity: Do not allow to enter drains.[4] Indoles and piperazines can be toxic to aquatic invertebrates (daphnia).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22351503 (Analog: 5-Fluoro-3-methyl-1H-indole). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperazine and Indole Derivatives. Retrieved from [Link]

Sources

Strategic Procurement and Technical Monograph: 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

[1][2]

Executive Summary

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole (CAS 147595-45-7) is a high-value "privileged scaffold" intermediate used primarily in the development of Central Nervous System (CNS) therapeutics.[1][2] Its structural dualism—combining the serotonin-mimicking 5-fluoroindole core with the GPCR-privileged piperazine moiety—makes it a critical building block for 5-HT6 receptor antagonists (cognitive enhancement in Alzheimer's) and 5-HT3 receptor modulators (anxiolytics/antipsychotics).[1][2]

This guide provides a technical deep-dive into the molecule's properties, validated synthesis routes for scale-up, quality assurance protocols, and a vetted supplier landscape to ensure supply chain resilience.[1][2]

Chemical Profile & Physicochemical Properties[2][3][4][5]

Understanding the physicochemical behavior of this molecule is prerequisite for successful formulation and synthesis.[1][2] The piperazine nitrogen introduces basicity that significantly affects solubility and purification.[1][2]

PropertySpecificationTechnical Note
Chemical Name 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole
CAS Number 147595-45-7
Molecular Formula C₁₃H₁₆FN₃
Molecular Weight 233.29 g/mol
Physical State Off-white to pale yellow solidOxidation prone; store under inert gas.[1][2]
Solubility DMSO, Methanol, Dilute AcidLow solubility in non-polar solvents (Hexane, Et₂O).[1][2]
pKa (Calc) ~9.8 (Piperazine NH), ~16 (Indole NH)The secondary amine is highly basic; likely supplied as a salt (HCl or fumarate) to improve stability.[1][2]
LogP ~1.8 - 2.2Moderate lipophilicity suitable for CNS penetration.[1][2]

Synthesis & Manufacturing: The Mannich Pathway[1][6]

The commercial production of CAS 147595-45-7 predominantly relies on a Mannich Reaction .[1][2] This one-pot three-component condensation is efficient but prone to specific regio-isomeric impurities that must be controlled.[1][2]

Validated Synthetic Route

The reaction involves the condensation of 5-fluoroindole , formaldehyde , and piperazine (or N-Boc piperazine to prevent polymerization).[1][2]

Key Reaction Parameters:

  • Acid Catalyst: Acetic acid (AcOH) is standard.[1][2] Stronger acids may promote polymerization.[1][3]

  • Solvent: Ethanol or 1,4-Dioxane.[1][2]

  • Temperature: 25°C to 60°C. Higher temperatures increase bis-substitution.[1][2]

Impurity Profile & Control
  • Bis-indole Formation: Excess indole relative to formaldehyde can lead to two indole units linked by a methylene bridge.[1][2]

  • N1-Substitution: The indole nitrogen (N1) is less nucleophilic than C3, but under basic conditions or high temperatures, N1-aminomethylation can occur.[1][2]

  • Polymerization: Unprotected piperazine can react at both nitrogen atoms.[1][2] Use of 1-Boc-piperazine followed by deprotection is the preferred route for high-purity pharmaceutical grades.[1][2]

SynthesisPathwayIndole5-Fluoroindole(CAS 399-52-0)MannichMannich Reaction(AcOH, EtOH, 25-60°C)Indole->MannichFormaldehydeFormaldehyde(aq)Formaldehyde->MannichPiperazinePiperazine(or N-Boc)Piperazine->MannichProductTARGET:5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indoleMannich->ProductMajor PathImpurity1Impurity A:Bis(indolyl)methaneMannich->Impurity1Excess Indole/AcidImpurity2Impurity B:N1-substituted isomerMannich->Impurity2High Temp

Figure 1: Synthetic pathway via Mannich condensation, highlighting critical process impurities.[1][2]

Quality Assurance & Analytical Standards

For drug development applications, "Label Purity" (e.g., >95%) is insufficient.[1] You must validate specific spectroscopic markers.[1]

19F NMR Spectroscopy (The "Gold Standard")

Fluorine NMR is the most effective tool for assessing the purity of this compound because the 5-fluoro group provides a distinct handle.[1]

  • Target Signal: A clean singlet (or split doublet due to H-F coupling) around -120 to -125 ppm (depending on solvent).[1][2]

  • Red Flag: Any secondary peaks in the fluorine spectrum indicate regio-isomers (e.g., 4-fluoro or 6-fluoro contaminants from the starting material) or degradation products.[1][2]

HPLC Method Development

Due to the basic piperazine tail, standard C18 columns with acidic mobile phases may result in peak tailing.[1]

  • Recommended Column: C18 with end-capping or Phenyl-Hexyl phases.[1][2]

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA) or Ammonium Formate buffer (pH 9) to suppress ionization of the secondary amine.[1][2]

  • Detection: UV at 280 nm (Indole absorption).[1][2]

Commercial Availability & Supplier Landscape[1][2]

The supply chain for CAS 147595-45-7 is tiered.[1][2] While many catalog houses list it, few hold significant stock.[1] It is typically a "Make-to-Order" (MTO) item for quantities >10g.[1]

Supplier Tiers[1][2]
TierSupplier TypeRecommended ForKey Vendors
Tier 1 Global Catalog Aggregators Rapid R&D (mg to 1g)Sigma-Aldrich (Merck) , Fisher Scientific
Tier 2 Specialized Building Block Vendors Scale-up (1g to 100g)BLD Pharm , ChemScene , Combi-Blocks
Tier 3 CRO/Custom Synthesis Bulk (kg+) & GMPWuXi AppTec , PharmBlock
Procurement Strategy
  • Stock Check: Always verify "Real-time Stock" vs. "Lead Time."[1][2] Many suppliers list 2-3 week lead times, implying they will synthesize it upon order.[1]

  • Salt Form: Clarify if the product is the Free Base or HCl Salt . The salt is more stable but requires neutralization for certain reactions.[1]

  • Regional Restrictions: As a piperazine derivative, check for dual-use precursor regulations in your specific jurisdiction (though typically low risk compared to N-benzyl piperazines).[1][2]

ProcurementFlowStartProcurement RequestCAS 147595-45-7Check1Quantity Required?Start->Check1SmallScale< 5 Grams(R&D Screening)Check1->SmallScaleLow VolLargeScale> 10 Grams(Process Dev)Check1->LargeScaleHigh VolVendor1Select Tier 2 Vendor(BLD Pharm, ChemScene)Check: Stock AvailabilitySmallScale->Vendor1Vendor2Request Quote (RFQ)from Tier 3 CROCheck: Batch Purity (H-NMR, F-NMR)LargeScale->Vendor2QCIn-House QC1. 1H-NMR (Structure)2. 19F-NMR (Regio-purity)3. HPLC (>98%)Vendor1->QCVendor2->QCReleaseRelease for SynthesisQC->Release

Figure 2: Decision matrix for sourcing and quality verification.

Handling and Safety (GHS)[1][2]

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315/H319: Causes skin and serious eye irritation.[1][2][4]

    • H335: May cause respiratory irritation.[1][2]

  • Storage: Keep cold (2-8°C) and dry. The indole ring is light-sensitive; store in amber vials.[1] The secondary amine is sensitive to atmospheric CO₂ (carbamate formation); store under nitrogen/argon if possible.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22351503, 5-Fluoro-3-methyl-1H-indole. Retrieved from [Link](Note: Structural analog and core scaffold data).[1][2]

  • Zajdel, P., et al. (2019). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents. MDPI Pharmaceuticals.[1] Retrieved from [Link](Validates the Mannich synthesis route for indole-piperazine scaffolds).[1][2]

Methodological & Application

In vitro assay protocols for 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole (CP-94,253)

Introduction & Compound Profile

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole , widely known in literature as CP-94,253 , is a high-affinity, selective agonist for the serotonin 5-HT1B receptor.[1] Unlike non-selective tryptamines, CP-94,253 distinguishes the 5-HT1B subtype from the closely related 5-HT1A and 5-HT1D receptors, making it a critical tool compound for dissecting serotonergic modulation of satiety, aggression, and depression.

This guide details the standard operating procedures (SOPs) for validating CP-94,253 activity using three orthogonal approaches: radioligand binding (affinity), [


S]GTP

S binding (G-protein coupling), and cAMP inhibition (downstream signaling).
Compound Snapshot
PropertyDetail
Common Name CP-94,253 (Hydrochloride salt)
Mechanism Selective 5-HT1B Agonist (

-coupled)
Affinity (

)
~2 nM (5-HT1B); >89 nM (5-HT1A); >49 nM (5-HT1D)
Selectivity >50-fold selective over 5-HT1A
Molecular Weight 306.17 g/mol (free base); often supplied as HCl salt

Handling & Preparation

Expert Insight: The piperazine moiety renders the compound susceptible to oxidation if stored improperly. The hydrochloride salt is hygroscopic.

  • Solubility:

    • Water: Soluble up to ~25 mM (warm slightly if needed).

    • DMSO: Soluble up to ~100 mM.[2] Recommended for stock solutions.[3][4]

  • Stock Preparation: Prepare a 10 mM stock in 100% DMSO. Aliquot into light-protective amber vials (20

    
    L/vial) to avoid freeze-thaw cycles.
    
  • Storage: Store solid at +4°C (desiccated). Store DMSO stocks at -20°C or -80°C for up to 3 months.

Mechanism of Action: Signaling Pathway

CP-94,253 binds to the 5-HT1B receptor, a GPCR coupled to


 proteins.[5] Activation leads to the dissociation of the 

subunit, which inhibits Adenylyl Cyclase (AC), resulting in a reduction of intracellular cAMP.

5HT1B_Signaling Agonist CP-94,253 Receptor 5-HT1B Receptor Agonist->Receptor Binding G_Protein Gi/o Complex Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibits (-) cAMP cAMP AC->cAMP Catalysis Blocked ATP ATP ATP->AC Effect Reduced Signaling (Inhibition) cAMP->Effect Decrease

Figure 1: The 5-HT1B signaling cascade. CP-94,253 activates the receptor, triggering


-mediated inhibition of Adenylyl Cyclase, ultimately lowering cAMP levels.

Protocol A: Competition Radioligand Binding ( Determination)

Objective: Determine the binding affinity (


) of CP-94,253 by displacing a radiolabeled antagonist.

Critical Reagents:

  • Membranes: CHO-K1 or HEK293 cells stably expressing human 5-HT1B.

  • Radioligand: [

    
    ]GR-125,743 (Specific Activity ~80 Ci/mmol). Note: [
    
    
    
    I]Cyanopindolol can be used but requires blocking
    
    
    -adrenergic and 5-HT1A sites with Isoproterenol and 8-OH-DPAT.
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 4 mM

    
    , 0.1% Ascorbic Acid (prevents oxidation), 10 
    
    
    
    M Pargyline (if using tissue homogenates to inhibit MAO).

Step-by-Step Workflow:

  • Preparation: Dilute membranes to 5–10

    
    g protein/well in Assay Buffer.
    
  • Plate Setup (96-well):

    • Total Binding: Buffer + Membranes + Radioligand (

      
       concentration, approx 1 nM).
      
    • Non-Specific Binding (NSB): Add 10

      
      M Serotonin (5-HT) or Methiothepin.
      
    • Test: Add CP-94,253 (10 concentrations, range

      
       M to 
      
      
      
      M).
  • Incubation: Incubate for 60 minutes at 37°C .

    • Why? 5-HT1B sites equilibrate faster at physiological temperature compared to 4°C.

  • Termination: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Why PEI? It reduces non-specific binding of the radioligand to the glass fiber filter.

  • Wash: Wash 3x with ice-cold 50 mM Tris-HCl.

  • Detection: Add liquid scintillation cocktail and count (LSC).

Protocol B: Functional [ S]GTP S Binding Assay

Objective: Measure the functional potency (


) and efficacy (

) of CP-94,253. This assay detects the exchange of GDP for GTP on the G-protein

-subunit.[6]

Expert Insight: Agonist binding affinity is sensitive to the G-protein coupling state. This assay must be performed in the presence of excess GDP to minimize basal binding, allowing the agonist effect to be visible.

Buffer Composition:

  • 20 mM HEPES (pH 7.4)

  • 100 mM NaCl[7]

  • 10 mM

    
      (Crucial: High 
    
    
    
    stabilizes the agonist-receptor-G-protein complex).
  • 10–30

    
    M GDP  (Optimization required: Titrate GDP to lower basal noise without killing the signal).
    

Workflow Visualization:

GTPgammaS_Workflow Step1 Membrane Prep (5-10 µg/well) Step2 Add GDP (10-30 µM) Step1->Step2 Step3 Add CP-94,253 (Serial Dilution) Step2->Step3 Step4 Add [35S]GTPγS (0.1 nM) Step3->Step4 Step5 Incubate 30 min @ 30°C Step4->Step5 Step6 Filter & Count Step5->Step6

Figure 2: Sequential workflow for the [


S]GTP

S functional assay.

Protocol:

  • Mix membranes with Assay Buffer containing GDP.

  • Add CP-94,253 (agonist) and incubate for 15 mins at Room Temp (pre-coupling).

  • Add [

    
    S]GTP
    
    
    
    S (approx.[8][6][7][9] 0.1 nM final).[8]
  • Incubate for 30 minutes at 30°C .

  • Filter through GF/B filters and wash with cold buffer.

  • Validation: Use Sumatriptan as a positive control reference. CP-94,253 should show similar or slightly higher efficacy.

Protocol C: cAMP Inhibition Assay (HTRF/LANCE)

Objective: Verify downstream signaling. Since 5-HT1B is


-coupled, CP-94,253 should inhibit Forskolin-stimulated cAMP production.

Key Requirement: Cells must be stimulated with Forskolin (activates Adenylyl Cyclase directly) to raise cAMP levels, creating a "window" for the agonist to demonstrate inhibition.

Protocol:

  • Cell Seeding: Seed 5-HT1B-expressing cells (e.g., 2,000 cells/well) in a 384-well low-volume plate.

  • Compound Addition:

    • Prepare CP-94,253 in stimulation buffer containing 10

      
      M Forskolin .
      
    • Include 0.5 mM IBMX (Phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Incubation: 30 minutes at Room Temperature.

  • Detection: Add detection reagents (e.g., cAMP-d2 and anti-cAMP-Cryptate for HTRF).

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Analysis: Plot signal vs. log[CP-94,253]. The curve should be sigmoidal descending (inhibition).

Data Analysis & Interpretation

ParameterFormula/MethodExpected Result for CP-94,253
Specific Binding

>85% of Total Binding

(Binding)
4-Parameter Logistic Fit~2–10 nM

(Affinity)
Cheng-Prusoff:

2 nM (at 5-HT1B)

(Functional)
4-Parameter Logistic FitTypically 10–50 nM (GTP

S is often less sensitive than binding)
Efficacy (

)
% of Serotonin ResponseFull Agonist (~90-100% of 5-HT)

Self-Validation Check:

  • If

    
     at 5-HT1B is >20 nM, check stock quality (oxidation) or buffer 
    
    
    
    .
  • If no inhibition is seen in cAMP assay, ensure Forskolin concentration is sufficient (

    
     of Forskolin is recommended).
    

References

  • Koe, B. K., et al. (1992). Biochemical and behavioral studies of the 5-HT1B receptor agonist, CP-94,253.[2] Drug Development Research, 26(3), 241-250.[2]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Application Notes.

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology.[6] Life Sciences, 74(4), 489-508.

  • Bioauxilium. THUNDER™ cAMP TR-FRET Assay Kit Protocol. Bioauxilium Application Guides.

  • Tocris Bioscience. CP 94253 hydrochloride Product Information & Solubility.

Sources

Application Note: Formulation Strategies for 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for developing suitable formulations for the novel investigational compound, 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole, for in vivo administration in animal models. Due to the limited publicly available physicochemical data for this specific molecule, this document emphasizes a logical, stepwise approach, beginning with essential pre-formulation characterization. It details protocols for creating aqueous solutions, co-solvent systems, and suspensions tailored for oral (PO), intraperitoneal (IP), and intravenous (IV) routes. The causality behind vehicle selection and procedural steps is explained to empower researchers to make informed decisions, ensuring formulation stability, animal welfare, and the integrity of pharmacokinetic and pharmacodynamic data.

Introduction: The Formulation Challenge

The successful in vivo evaluation of a new chemical entity (NCE) is critically dependent on the development of an appropriate delivery vehicle. 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is a compound whose structure suggests a dual nature: a lipophilic fluoro-indole core and a basic, hydrophilic piperazine moiety. The incorporation of a fluorine atom can enhance metabolic stability and lipophilicity, while the piperazine group provides a basic handle for pH-dependent solubilization.[1][2] This duality presents both challenges and opportunities for formulation. Poor aqueous solubility is a common hurdle for indole derivatives, potentially limiting bioavailability.[3][4] Conversely, the basic piperazine ring is a key feature that can be leveraged to dramatically improve solubility in acidic conditions.[5][6]

This application note serves as a practical guide for the researcher, outlining a systematic workflow from initial compound characterization to the preparation and quality control of formulations for preclinical rodent studies.

Pre-Formulation Assessment: The Foundational "Why"

Before any formulation is prepared, a baseline understanding of the compound's physicochemical properties is essential. This initial characterization dictates the entire formulation strategy.

Structural Analysis and Predicted Properties
  • Indole Core: The 5-fluoroindole portion of the molecule is predicted to be lipophilic (estimated LogP of the parent 5-fluoroindole is ~2.19) and sparingly soluble in water.[4]

  • Piperazine Side Chain: The N-substituted piperazine is a weak base. Unsubstituted piperazine has two pKa values of 9.73 and 5.35.[6][7] N-alkylation typically reduces the higher pKa value.[2][8] It is reasonable to hypothesize that the most basic nitrogen on the piperazine ring of the target compound will have a pKa in the range of 7.5 - 9.0. This is the single most critical parameter for developing aqueous-based formulations.

  • Overall Molecule: The combination of these two moieties suggests the compound is a weakly basic, poorly soluble molecule.

Table 1: Predicted Physicochemical Properties of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

ParameterPredicted Value/CharacteristicRationale & Impact on Formulation
Molecular Formula C₁₃H₁₆FN₃---
Molecular Weight 233.28 g/mol Important for all concentration calculations.
Class Weakly BasicThe piperazine moiety allows for salt formation and pH-dependent solubility.[5]
pKa ~7.5 - 9.0 (Hypothesized)Critical for pH adjustment strategies. If pKa is in this range, the compound will be ionized and more soluble at pH < 6.
Aqueous Solubility Poor at neutral pHThe lipophilic indole core dominates at neutral pH.[4]
LogP Moderate to HighSuggests good membrane permeability but may require solubilizing excipients.
Essential Experimental Characterization

The following workflow is critical for any new compound.

G cluster_0 Pre-Formulation Workflow A Obtain Compound (Verify Identity & Purity via LC-MS, NMR) B Determine Aqueous Solubility (Shake-flask method at pH 3, 5, 7.4) A->B C Determine pKa (Potentiometric titration or UV-spectroscopy) B->C Informs pH strategy D Assess 'Solvent' Solubility (Test in common excipients: PEG400, Propylene Glycol, DMSO) B->D Guides vehicle choice F Select Formulation Strategy C->F D->F E Evaluate Short-Term Stability (Incubate in proposed vehicle, analyze by HPLC) E->F Confirms vehicle suitability

Caption: Pre-formulation characterization workflow.

Formulation Development: Protocols and Rationale

Based on the predicted properties, several formulation strategies can be employed. The choice depends on the intended route of administration, required dose, and study duration.

Strategy 1: Aqueous Solution via pH Adjustment

Rationale: This is the simplest and often preferred approach for ionizable compounds. By lowering the pH of the vehicle well below the compound's pKa (a pH difference of at least 2 units is recommended), the basic piperazine nitrogen becomes protonated, forming a more water-soluble salt in situ. This strategy is ideal for IV, IP, and PO routes, provided the compound is stable at low pH.

Protocol 1: Preparation of a 1 mg/mL Acidic Saline Solution

  • Materials & Equipment:

    • 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

    • Sterile Saline (0.9% NaCl) for Injection

    • Hydrochloric Acid (HCl), 1N solution

    • Sodium Hydroxide (NaOH), 1N solution (for adjustment if needed)

    • Sterile vials, magnetic stirrer, stir bars

    • Calibrated pH meter

    • Sterile syringe filters (0.22 µm PVDF or other compatible material)

  • Step-by-Step Methodology:

    • Weigh the required amount of the compound (e.g., 10 mg for 10 mL of formulation).

    • Add approximately 80% of the final volume of sterile saline (e.g., 8 mL) to a sterile vial with a stir bar.

    • While stirring, slowly add the compound powder to the saline. A suspension will form.

    • Using the pH meter, monitor the pH and add 1N HCl dropwise. The suspension should clarify as the compound dissolves and the pH drops.

    • Continue adding acid until the solution is completely clear. Target a final pH between 3.0 and 4.0. For weakly basic drugs, this pH range often ensures complete dissolution.[9][10]

    • Once dissolved, add sterile saline to reach the final desired volume (e.g., 10 mL).

    • Confirm the final pH. Adjust if necessary. For IV administration, a final pH of 4.0 is acidic but may be tolerated for slow bolus injections; however, a pH closer to neutral is always safer to prevent injection site irritation and hemolysis.[11]

    • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile final container.

    • Visually inspect for any particulates. Label with compound name, concentration, vehicle, pH, and date.

Strategy 2: Co-Solvent Formulations

Rationale: When pH adjustment alone is insufficient or undesirable (e.g., due to compound instability at low pH), a co-solvent system can solubilize hydrophobic compounds. These systems work by reducing the polarity of the aqueous vehicle. They are common for PO and IP routes. For IV administration, care must be taken to use biocompatible solvents at concentrations that do not cause toxicity or hemolysis.

Protocol 2: Preparation of a 5 mg/mL Formulation in 10% DMSO / 40% PEG400 / 50% Saline

  • Materials & Equipment:

    • 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

    • Dimethyl sulfoxide (DMSO), injectable grade

    • Polyethylene glycol 400 (PEG400), injectable grade

    • Sterile Saline (0.9% NaCl)

    • Sterile vials, vortex mixer, sonicator

  • Step-by-Step Methodology:

    • Weigh the required amount of compound (e.g., 25 mg for 5 mL of formulation).

    • Add the compound to a sterile vial.

    • Add the DMSO first (e.g., 0.5 mL for a 5 mL final volume). Vortex or sonicate until the compound is fully dissolved. This is a critical step; ensure a clear solution before proceeding.

    • Add the PEG400 (e.g., 2.0 mL). Vortex to mix thoroughly. The solution should remain clear.

    • Slowly, while vortexing, add the sterile saline (e.g., 2.5 mL) dropwise. This is the precipitation risk step. If the solution becomes cloudy, the concentration may be too high for this vehicle.

    • Visually inspect the final formulation for clarity. A brief, gentle sonication can help resolve any transient cloudiness.

    • This formulation is suitable for IP or PO administration. For IV use, the concentration of organic solvents should be minimized, and the infusion rate should be slow.

G cluster_notes Key Considerations prep_workflow Co-Solvent Preparation Workflow Step 1: Dissolve API in minimum volume of 'strong' solvent (DMSO) Step 2: Add 'intermediate' solvent (PEG400) and mix Step 3: Slowly add aqueous component (Saline) with vigorous mixing Step 4: Final visual inspection for clarity note1 Order of addition is critical to prevent precipitation. note2 Sonication can aid dissolution in Step 1. note3 Precipitation in Step 3 indicates the drug is 'crashing out'. Reformulate at a lower concentration.

Caption: Workflow for preparing a co-solvent formulation.

Table 2: Common Vehicle Compositions for Preclinical Studies

Vehicle Composition (v/v/v)Route(s)Notes & Cautions
5-10% DMSO, 30-40% PEG400, balance Saline/Water PO, IP, IV (slow)A widely used system for poorly soluble compounds. Risk of hemolysis with IV; use low concentrations and slow infusion.
10% Solutol HS 15, 90% Saline PO, IP, IVSolutol HS 15 is a non-ionic solubilizer and emulsifying agent. Can be better tolerated than some co-solvents.
0.5% Methylcellulose, 0.1% Tween 80 in Water POGold standard for oral suspensions. Not suitable for parenteral routes. Ensure uniform suspension before each dose.
20% Hydroxypropyl-β-Cyclodextrin (HPβCD) in Water PO, IP, IVCyclodextrins form inclusion complexes to enhance solubility. Check for compound compatibility. Can have renal effects at high doses.
Strategy 3: Aqueous Suspension

Rationale: If the required dose is high and solubility cannot be achieved in a reasonable volume, a suspension is necessary. This is only suitable for the oral (PO) route. The goal is to create a uniform, easily re-suspendable formulation to ensure consistent dosing.

Protocol 3: Preparation of a 10 mg/mL Oral Suspension

  • Materials & Equipment:

    • 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

    • Methylcellulose (MC, 400 cP) or Carboxymethylcellulose (CMC)

    • Tween 80 (as a wetting agent)

    • Purified Water

    • Mortar and pestle, homogenizer (optional), magnetic stirrer

  • Step-by-Step Methodology:

    • Prepare a 0.5% (w/v) methylcellulose solution by slowly sprinkling MC powder into hot water (~80°C) while stirring, then cooling in an ice bath to allow it to dissolve completely.

    • Weigh the required amount of compound (e.g., 100 mg for 10 mL).

    • In a mortar, add a few drops of 0.1% Tween 80 solution to the compound powder.

    • Triturate the powder with the pestle to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.

    • Gradually, while mixing, add the 0.5% methylcellulose vehicle to the paste to form a slurry.

    • Transfer the slurry to a graduated cylinder or vial and rinse the mortar with the remaining vehicle to ensure a complete transfer.

    • Bring to the final volume with the methylcellulose solution.

    • Stir with a magnetic stirrer for 30-60 minutes to ensure homogeneity. Store refrigerated.

    • Crucially, this formulation must be shaken vigorously before each animal is dosed to ensure the suspension is uniform.

Quality Control and Analysis of Formulations

To ensure trustworthy results, every batch of a formulation should undergo basic quality control.

  • Visual Inspection: Check for clarity (solutions) or uniform dispersion (suspensions). Look for any signs of precipitation or crystallization upon standing.

  • pH Measurement: For aqueous solutions, confirm the final pH is within the target range.

  • Concentration Verification (HPLC): The concentration of the final formulation should be confirmed, especially during early-stage studies. A simple HPLC-UV method is usually sufficient.

Table 3: Example HPLC Method for Formulation Analysis

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 10 min, hold 2 min, return to 10% B
Flow Rate 1.0 mL/min
Detection UV at ~280 nm (Indole chromophore)
Injection Volume 10 µL
Standard Curve Prepare standards in the same vehicle as the formulation.

Conclusion and Recommendations

The formulation of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole for animal studies is readily achievable by leveraging the basicity of its piperazine moiety. A "pH adjust" strategy (Protocol 1) should be the first approach for all routes due to its simplicity and avoidance of potentially confounding organic solvents. If this fails, co-solvent systems (Protocol 2) offer a robust alternative, particularly for IP and PO administration. For high-dose oral studies, a well-prepared suspension (Protocol 3) is the required method.

Regardless of the chosen strategy, preliminary characterization of the compound's solubility and pKa is not an optional step; it is the foundation upon which reliable and reproducible in vivo experiments are built. Always perform quality control checks on the final formulation to validate its fitness for use.

References

  • PRISYS Biotech. (2025). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Henni, A., et al. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • Romanelli, M. N., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]

  • Taylor & Francis Online. (2022). Piperazines – Knowledge and References. [Link]

  • Daneshyari.com. (2018). Fluorine-containing indoles. [Link]

  • ResearchGate. (2022). pK a values of common substituted piperazines. [Link]

  • MDPI. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. [Link]

  • ResearchGate. (2025). Structure of 5-fluoroindole derivatives 145–150. [Link]

  • PubMed. (2005). pH-dependent dissolution in vitro and absorption in vivo of weakly basic drugs: development of a canine model. [Link]

  • ResearchGate. (2025). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. [Link]

  • ResearchGate. (2025). pH-Dependent Dissolution in Vitro and Absorption in Vivo of Weakly Basic Drugs: Development of a Canine Model. [Link]

  • IACUC. (n.d.). Use of Non-Pharmaceutical grade Chemicals and Substances in Mammals. [Link]

Sources

Standard operating procedure for weighing and dissolving 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole (CAS: 147595-45-7) is a critical pharmacophore in the development of CNS-active agents, particularly serotonin (5-HT) and dopamine receptor ligands. Structurally, it combines an electron-rich, oxidation-prone indole core with a basic piperazine side chain.

This specific chemical architecture presents two distinct challenges for the researcher:

  • Oxidative Instability: The indole moiety, especially with electron-donating alkyl substitutions at the C3 position, is susceptible to autoxidation and light-induced degradation, leading to yellow/brown discoloration (quinone imine formation).

  • pH-Dependent Solubility: The piperazine nitrogen (secondary amine) renders the molecule basic (

    
    ). While highly soluble in organic solvents (DMSO), its aqueous solubility is strictly pH-dependent, posing risks of precipitation ("crashing out") in neutral physiological buffers.
    

This protocol provides a self-validating workflow to ensure compound integrity from the balance to the bioassay.

Safety & Environmental Controls (EHS)

Hazard Classification: GHS07 (Warning)

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.[1]

Mandatory Engineering Controls:

  • Light Protection: All handling must occur under low-light conditions or using amber glassware. The compound is photosensitive.[2]

  • Atmosphere: Hygroscopic potential. Weighing should ideally occur in a humidity-controlled environment (<40% RH). Long-term storage requires inert gas (Argon/Nitrogen) overlay.

  • Static Control: As a fine organic powder, static charge can cause massing errors. Use an anti-static gun or polonium strip during weighing.

Protocol A: Precision Weighing & Mass Verification

Objective: To obtain an accurate mass while minimizing compound degradation and static loss.

Equipment:

  • Analytical Balance (Readability: 0.01 mg)

  • Anti-static gun (e.g., Zerostat)

  • Amber glass vial (2 mL or 4 mL) with PTFE-lined septum cap.

  • Stainless steel micro-spatula.

Step-by-Step Workflow:

  • Equilibration: Allow the source container to reach room temperature (20-25°C) inside a desiccator before opening. Rationale: Prevents condensation of atmospheric water onto the cold powder, which alters mass and accelerates hydrolysis.

  • Taring: Place the empty amber vial on the balance. Discharge static using the anti-static gun (3 slow cycles). Tare the balance.

  • Transfer: Using the micro-spatula, transfer the target mass (typically 1–10 mg).

    • Critical Check: If the powder "jumps" or clings to the spatula, stop. Re-apply anti-static treatment.

  • Sealing: Immediately cap the vial. Record the exact mass (

    
    ) to the nearest 0.01 mg.
    
  • Inerting: Gently purge the headspace of the vial with dry Argon or Nitrogen via a needle through the septum if not dissolving immediately.

Protocol B: Solubilization Strategy

Objective: Create a stable Stock Solution (typically 10 mM or 100 mM) free of micro-precipitates.

Solvent Selection Matrix:

SolventSolubility PotentialApplicationRisk Factor
DMSO (Anhydrous) High (>50 mM) Primary Stock SolutionFreezing point (19°C); hygroscopic.
Ethanol (Abs.) ModerateSecondary StockEvaporation alters concentration.
Water/PBS (pH 7.4) Low/Negligible Do NOT use for Stock Immediate precipitation of free base.
0.1 M HCl HighAqueous Stock (Rare)Acidic hydrolysis risk over time.

Procedure for 10 mM Stock Preparation in DMSO:

  • Calculation:

    
    
    
    • Example: For 5.00 mg, add 2143

      
       DMSO.
      
  • Addition: Add the calculated volume of anhydrous DMSO (Grade:

    
    99.9%, stored over molecular sieves) directly to the vial.
    
    • Technique: Pipette strictly onto the wall of the vial to wash down adherent powder.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at ambient temperature for 2–5 minutes. Warning: Do not allow the water bath to heat up (>30°C) to prevent thermal degradation.

  • Visual Validation (The "Clear Vial" Test):

    • Hold the vial up to a light source (inverted).

    • The solution must be a clear, homogenous yellow/amber liquid.

    • Fail State: Turbidity or "swirling" refraction lines indicate incomplete dissolution. Repeat sonication.

Protocol C: Dilution & Biological Application

Objective: Transfer the hydrophobic stock into aqueous media without precipitation.

The "Crash-Out" Phenomenon: When diluting a DMSO stock of a lipophilic base (like this indole) into a neutral buffer (pH 7.4), the sudden shift in polarity and pH can cause the compound to precipitate as a micro-suspension, often invisible to the naked eye but disastrous for assay data (false negatives).

The Serial Cascade Method (Recommended): Do not jump directly from 100% DMSO to 0.1% DMSO in one step if the final concentration is high (>10


).
  • Intermediate Dilution: Prepare a 10x working solution in media containing 5-10% DMSO.

  • Final Dilution: Dilute the 10x solution into the final assay well.

  • Dynamic Light Scattering (DLS) Check (Optional but Recommended): For critical

    
     or 
    
    
    
    assays, verify the absence of aggregates in the final buffer.

Process Visualization (Workflow & Decision Tree)

G Start Start: 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole Weigh Weighing (Amber Vial) Control: Anti-static, Low Light Start->Weigh Solvent Add Anhydrous DMSO (Target: 10-100 mM) Weigh->Solvent Sonicate Vortex & Sonicate (Max 30°C) Solvent->Sonicate Check Visual Inspection Sonicate->Check Fail Turbid/Particulates? Check->Fail Inspect Heat Gentle Warm (37°C) + More Sonication Fail->Heat Yes Success Clear Solution (Yellow/Amber) Fail->Success No Heat->Check Storage Aliquot & Store -20°C or -80°C (Argon Overlay) Success->Storage Assay Assay Dilution Watch for pH 'Crash Out' Success->Assay

Figure 1: Decision tree for the solubilization and validation of indole-piperazine derivatives.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Solution turns dark brown/black Oxidation (Indole core degradation).Discard. Prepare fresh stock under inert gas. Ensure DMSO is not old/oxidized.
Precipitate upon aqueous dilution Low solubility of free base at neutral pH.Acidify buffer slightly (if assay permits) or reduce final concentration. Use intermediate dilution step.
Inconsistent Assay Data Compound adhering to plasticware.Use "Low-Binding" polypropylene tips and plates. Indoles can be sticky.

Self-Validation Step (UV-Vis): Dilute a small aliquot of the stock to 50


 in Methanol. Scan 220–400 nm.
  • Expected: Distinct indole absorption peaks (

    
     typically ~280-290 nm).
    
  • Flag: Loss of fine structure or significant shift in

    
     suggests oxidation.
    

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility/handling of lipophilic amines).
  • Zhao, H., et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists.[3] Bioorganic & Medicinal Chemistry Letters, 12(21), 3105-3109.[3] [Link]

  • PubChem. (2023). Compound Summary: 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole.[4][5] National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-5F-IND-001 Subject: Yield Optimization & Impurity Management in Mannich Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary & Core Challenges

The synthesis of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is a critical step in developing serotonergic modulators (e.g., 5-HT1F agonists). While the Mannich reaction (Indole + Formaldehyde + Amine) is the industry standard, researchers often encounter three specific failure modes with this 5-fluoro analog:

  • The "Dumbbell" Impurity: Piperazine is a diamine. Without strict stoichiometric control, it reacts at both ends, linking two indole units to form a bis-indole impurity that is nearly impossible to separate by standard chromatography.

  • Electronic Deactivation: The 5-Fluoro substituent is electron-withdrawing (inductive effect,

    
    ). This deactivates the indole ring at the C3 position compared to unsubstituted indole, slowing the reaction and requiring optimized catalytic conditions.
    
  • Purification Difficulty: The free base product often isolates as a viscous, non-crystalline oil, trapping impurities.

This guide provides a self-validating protocol to overcome these issues, focusing on stoichiometric forcing and salt-formation purification .

The Primary Route: Optimized Mannich Reaction

The Mechanism & Failure Pathways

Understanding the competition between the desired product and the bis-impurity is crucial. The reaction proceeds via an iminium ion intermediate generated from formaldehyde and piperazine.

MannichReaction Indole 5-Fluoroindole Target Target Product (Mono-alkylated) Indole->Target + Iminium Formaldehyde Formaldehyde (aq. or paraform) Iminium Iminium Ion Intermediate Formaldehyde->Iminium Piperazine Piperazine (Free Base) Piperazine->Iminium Impurity Bis-Indole Impurity (Dumbbell) Target->Impurity + Indole + CH2O (Over-reaction)

Figure 1: Reaction pathway showing the critical branch point between the target mono-alkylated product and the bis-indole impurity.[1]

Protocol A: The "Excess Amine" Method (High Yield)

Best for: Large scale, cost-efficiency.

Reagents:

  • 5-Fluoroindole (1.0 equiv)

  • Formaldehyde (37% aq., 1.2 equiv)

  • Piperazine (5.0 equiv) — CRITICAL: The large excess statistically prevents bis-alkylation.

  • Acetic Acid (glacial, solvent/catalyst)

Step-by-Step Workflow:

  • Dissolution: Dissolve 5.0 equiv of piperazine in Glacial Acetic Acid (volume: 10 mL per gram of indole).

    • Note: The reaction is exothermic; add piperazine slowly.[2]

  • Activation: Add 1.2 equiv of Formaldehyde (37% aq) dropwise. Stir for 30 mins at room temperature (RT) to form the iminium species.

  • Addition: Add 1.0 equiv of 5-Fluoroindole.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Why 60°C? Unsubstituted indoles react at RT. The 5-F group deactivates the ring, requiring thermal energy.

  • Quench: Pour the mixture into ice-cold water.

  • Workup (The "Reverse Extraction"):

    • The mixture is acidic.[3][4][5] Neutral impurities (unreacted indole) are organic soluble. The product (amine) is water soluble.

    • Wash the acidic aqueous layer with Ethyl Acetate (3x). Discard organic layer.

    • Basify the aqueous layer to pH >12 using NaOH (20% aq).

    • Extract the now-basic product into Ethyl Acetate (3x).

    • Dry (Na2SO4) and concentrate.[3]

Protocol B: The "Protected Amine" Method (High Purity)

Best for: Medicinal chemistry, when chromatography is available.

Reagents:

  • 5-Fluoroindole (1.0 equiv)

  • Formaldehyde (1.1 equiv)

  • 1-Boc-piperazine (1.1 equiv)

  • Ethanol (Solvent) + Acetic Acid (Cat., 10 mol%)

Workflow:

  • Reflux all components in Ethanol for 12 hours.

  • Concentrate and purify the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc).

  • Deprotect using 4M HCl in Dioxane or TFA/DCM.

    • Advantage:[6][7][8] Completely eliminates the possibility of bis-alkylation at the synthesis stage.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product is a sticky oil Common for free-base piperazines; residual solvent trapped.Do not column. Convert to HCl salt immediately (see Section 4). The salt will crystallize.[6][9]
Low Yield (<40%) 5-F deactivation causing incomplete conversion.Increase temperature to 80°C. Add ZnCl₂ (0.5 equiv) as a Lewis Acid catalyst to activate the iminium ion [1].
High MW Impurity (TLC) Bis-alkylation (Dumbbell formation).You likely used 1:1 stoichiometry. Switch to Protocol A (5 equivalents of piperazine) or Protocol B (Boc-protection).
Reaction turns black Polymerization of indole or formaldehyde.Ensure inert atmosphere (N₂).[10] Add formaldehyde slowly to the amine first, then add indole. Avoid temperatures >90°C.

Purification: The "Salt Break" Strategy

Chromatography of free secondary amines on silica is notoriously difficult due to "streaking." The most robust purification method for this scaffold is Salt Formation .

The HCl Salt Protocol
  • Dissolve the crude "oily" free base in a minimum amount of Ethanol or Isopropanol .

  • Cool to 0°C.

  • Add HCl (1.25 M in Ethanol) dropwise until pH ~3.

  • Stir at 0°C for 2 hours. The dihydrochloride or monohydrochloride salt will precipitate as a white/off-white solid.

  • Filter and wash with cold ether.

Purification Crude Crude Reaction Mixture (Acidic) Wash Wash with EtOAc Crude->Wash AqLayer Aqueous Layer (Contains Product H+) Wash->AqLayer OrgWaste Organic Layer (Unreacted Indole/Bis-imp) Wash->OrgWaste Basify Basify to pH 12 (NaOH) AqLayer->Basify Extract Extract with DCM/EtOAc Basify->Extract FreeBase Free Base Oil Extract->FreeBase SaltForm Add HCl/EtOH FreeBase->SaltForm Final Crystalline HCl Salt SaltForm->Final

Figure 2: Purification logic flow. By washing the acidic layer first, non-basic impurities are removed before the product is isolated.

Alternative Route: Reductive Amination

If the Mannich reaction consistently fails due to the specific electronic properties of your 5-fluoroindole batch, switch to Reductive Amination . This route is longer but more controlled.

Protocol:

  • Formylation: Vilsmeier-Haack reaction on 5-fluoroindole

    
    5-fluoroindole-3-carbaldehyde .
    
  • Amination:

    • Mix Aldehyde (1.0 equiv) + Piperazine (1.5 equiv) in DCM.

    • Add NaBH(OAc)₃ (1.5 equiv) and Acetic Acid (1.0 equiv).

    • Stir at RT for 12h.

  • Advantage: Avoids formaldehyde polymerization and allows milder conditions.

References

  • Lewis Acid Catalysis in Indole Synthesis

    • Title: Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives.[11]

    • Source:Arzneimittelforschung (2012).[11]

    • Relevance: Demonstrates the utility of Mannich conditions for piperazinyl-methyl-indoles and establishes baseline yields for substituted variants.
  • 5-Fluoro Analog Specifics

    • Title: Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)
    • Source:Der Pharma Chemica (2010).
    • Relevance: Provides spectral data (NMR/IR)
  • Purification & Salt Formation (Ziprasidone Intermediate)

    • Title: Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.[12]

    • Source: US P
    • Relevance: While a benzisothiazole, this patent details the industrial "salt break" purification method for piperazinyl-heterocycles, which is directly applicable to the indole analog to prevent oil form
  • General Mannich Optimization

    • Title: Synthesis of New Mannich Bases
    • Source:Baghdad Science Journal (2012).
    • Relevance: Reviews solvent effects (Ethanol vs. Acetic Acid) on the yield of indole Mannich reactions.

Sources

Troubleshooting solubility issues with 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole free base

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Overcoming Solubility Challenges

Welcome to the technical support center for 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with the free base form of this compound. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for generating reliable data in both in vitro and in vivo experiments. This document provides in-depth, scientifically-grounded solutions to common problems, moving from fundamental principles to advanced strategies.

Q1: What are the key structural features of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole that dictate its solubility?

Answer: Understanding the molecule's structure is the first step in troubleshooting its behavior. 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is a multi-functional molecule, and its solubility is a direct consequence of the interplay between its different chemical moieties.

The structure consists of three key components:

  • A Planar Indole Ring: This large, aromatic heterocyclic system is inherently lipophilic (fat-soluble) and contributes significantly to the molecule's poor aqueous solubility.[1]

  • A Flexible Piperazine Moiety: This group contains two nitrogen atoms, which are basic. The terminal nitrogen is a secondary amine, and the nitrogen linked to the methyl group is a tertiary amine. These basic centers are the most critical handles for manipulating solubility.[2]

  • A Fluoro-substituent: The fluorine atom at the 5-position of the indole ring increases the molecule's lipophilicity and can influence its solid-state packing, potentially affecting solubility.[3]

Caption: Chemical structure of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole.

The free base is a classic example of a "brick dust" compound—it is crystalline, has a relatively high melting point, and is poorly soluble in water. The basic piperazine nitrogens, however, provide a crucial advantage: they can be protonated in acidic conditions to form a much more water-soluble salt.

PropertyEstimated ValueImplication for Solubility
Molecular Weight 247.3 g/mol Moderate size, but not excessively large.
Predicted pKa (most basic) ~8.5 - 9.5The piperazine nitrogen is easily protonated. This is the primary target for increasing solubility via pH reduction.[4]
Predicted pKa (weakly basic) ~4.5 - 5.5The second piperazine nitrogen can also be protonated at lower pH values.
Predicted pKa (acidic) ~16-17The indole N-H is very weakly acidic and not relevant for solubility in typical physiological or formulation pH ranges.
Predicted XLogP3-AA ~2.5 - 3.5Indicates a high degree of lipophilicity, predicting poor aqueous solubility.
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I fix it?

Answer: This is a very common and frustrating issue known as "crashing out." It occurs because the compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) but is poorly soluble in the final aqueous assay buffer. When the DMSO stock is diluted, the solvent environment rapidly changes from organic to aqueous, and the compound's solubility limit is exceeded, causing it to precipitate out of the solution.[5] This leads to inconsistent and unreliable results in biological assays.

Here is a systematic workflow to diagnose and solve this problem:

Caption: Troubleshooting workflow for precipitation upon dilution.

Actionable Solutions:

  • Lower the Stock Concentration: Instead of a 10 or 20 mM stock, try preparing a 1 mM or 5 mM stock in DMSO. This reduces the magnitude of the concentration drop upon dilution.[6]

  • Optimize Final DMSO Concentration: Ensure the final DMSO concentration is as high as your experiment tolerates (typically ≤0.5% for cell-based assays) but no higher.[5]

  • Use a Stepwise Dilution: Instead of a single large dilution (e.g., 1:1000), perform serial dilutions. For example, dilute the DMSO stock 1:10 into pure ethanol or PEG 400, and then dilute this intermediate stock into your final aqueous buffer. This provides a gentler transition in solvent polarity.

  • Employ a Better Solubilization Strategy: The most robust solution is to address the root cause—the low aqueous solubility. This is achieved by modifying the properties of the final solution, primarily by adjusting the pH.

Q3: How can I systematically improve the aqueous solubility of the free base for in vitro assays?

Answer: A tiered approach, starting with the simplest and most effective methods, is the best way to improve solubility for in vitro work. The key is to leverage the basic piperazine moiety.

Tier 1: pH Adjustment (Most Recommended)

The solubility of ionic compounds, or those with ionizable groups, is highly dependent on pH.[7][8] For 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole, which is a base, lowering the pH will protonate the piperazine nitrogen. This in situ salt formation drastically increases the molecule's polarity and, therefore, its aqueous solubility.[9][10]

Caption: pH-dependent equilibrium of the basic piperazine moiety.

Recommended Protocol: Instead of dissolving the free base in a neutral buffer (like PBS pH 7.4), use an acidic buffer or add a small amount of acid.

  • For Stock Solutions: Prepare a 1-10 mM stock solution in 10-50 mM HCl or a buffer system such as citrate at pH 3-5.

  • For Final Assay Media: Ensure the final pH of your assay buffer is at least 1.5-2 log units below the pKa of the piperazine nitrogen. A final pH of 6.0 or below is often sufficient to maintain solubility.

Recommended Acidic Buffers for Solubility Enhancement:

Buffer SystempH RangeComments
Citrate Buffer 3.0 - 6.2Biologically compatible, good choice for many cell-based assays.
Acetate Buffer 3.6 - 5.6Common and effective.
MES Buffer 5.5 - 6.7A "Good's" buffer, often used in biological experiments.
Tier 2: Use of Co-solvents

If pH adjustment alone is insufficient or not compatible with your experimental system, the use of water-miscible organic co-solvents can be effective.[][12] These agents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds.

Commonly Used Co-solvents:

Co-solventTypical Final Conc.AdvantagesConsiderations
Ethanol 1-5%Less toxic than DMSO for many systems.Can affect protein structure and enzyme activity at higher concentrations.
Propylene Glycol (PG) 1-10%Low toxicity, commonly used in formulations.Can be viscous.
Polyethylene Glycol 400 (PEG 400) 1-10%Low toxicity, good solubilizing power.Can interfere with some assay readouts.
Dimethyl Sulfoxide (DMSO) <1%Excellent solubilizing power.Can be cytotoxic and interfere with biological processes.[5]
Q4: My compound is intended for in vivo studies. Is converting it to a salt form a better strategy?

Answer: Yes, absolutely. For in vivo studies, especially oral formulations, preparing a stable, solid salt form is a superior and industry-standard strategy compared to relying on liquid formulations of the free base.[13][14]

Advantages of Salt Formation:

  • Enhanced Solubility and Dissolution Rate: Salt forms of basic drugs are generally much more soluble and dissolve faster than the corresponding free base, which is a critical factor for oral absorption.[9][15][16]

  • Improved Stability: Crystalline salts are often more chemically and physically stable than the free base, leading to a longer shelf life.[14]

  • Consistent Physicochemical Properties: A well-characterized salt form provides batch-to-batch consistency in properties like crystallinity and solubility, which is crucial for reproducible preclinical and clinical results.[17]

  • Ease of Handling: Salt powders often have better flow properties and are less prone to static charge than the free base, simplifying formulation and manufacturing processes.

Commonly used counter-ions for basic drugs like this include hydrochloride (HCl), hydrobromide (HBr), sulfate (H₂SO₄), and methanesulfonate (mesylate).[13] The selection of the optimal salt is a critical step in drug development and often involves a screening process to find a form with the best combination of solubility, stability, hygroscopicity, and manufacturability.

Protocol: Small-Scale Salt Formation for Screening

This protocol allows for a rapid assessment of salt formation with different counter-ions.

  • Preparation: Dissolve a known amount (e.g., 50 mg) of the 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole free base in a suitable organic solvent (e.g., isopropanol, acetone, or ethyl acetate) with gentle warming if necessary.

  • Acid Addition: Add a stoichiometric equivalent (1.0 to 1.1 eq) of the desired acid (e.g., HCl in isopropanol, or methanesulfonic acid) dropwise while stirring.

  • Crystallization: The formation of a precipitate upon acid addition indicates salt formation. The solution can be stirred at room temperature or cooled to facilitate crystallization.

  • Isolation: Collect the resulting solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • Characterization: Analyze the solid to confirm salt formation and assess its properties (e.g., via melting point, PXRD, or solubility testing).

Q5: What is polymorphism, and how can it affect my results?

Answer: Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[18] These different forms, called polymorphs, have the same chemical composition but different arrangements of the molecules in the crystal lattice. This can lead to significant differences in physicochemical properties, including:

  • Solubility and Dissolution Rate: Different polymorphs can have different solubilities. Typically, a metastable polymorph is more soluble than the most stable form.[19][20][21]

  • Stability: Metastable forms can convert to the more stable, less soluble form over time, especially when exposed to heat, humidity, or mechanical stress (like grinding).[21]

  • Bioavailability: Differences in solubility and dissolution can directly impact a drug's absorption and bioavailability.[18] The classic example is the antiretroviral drug Ritonavir, where the sudden appearance of a new, less soluble polymorph led to formulation failure and market withdrawal.[20][21]

For researchers, this means that inconsistent results between different batches of the compound could potentially be due to the presence of different polymorphic forms. It is crucial to use a consistent synthesis and crystallization protocol to ensure you are working with the same solid form for all experiments.

Q6: Are there any stability concerns I should be aware of?

Answer: Yes. The indole ring, while aromatic, can be susceptible to oxidation, particularly at the 2- and 3-positions.[22][23] This degradation can be accelerated by exposure to light, air (oxygen), and certain metal ions.

Recommendations for Ensuring Stability:

  • Prepare Fresh Solutions: It is always best practice to prepare solutions fresh before each experiment.[6] Avoid long-term storage of the compound in solution if possible.

  • Protect from Light: Store both the solid compound and any solutions in amber vials or otherwise protected from light to prevent photochemical degradation.

  • Use High-Purity Solvents: Use degassed, high-purity solvents to minimize exposure to oxygen and other reactive species.

  • Consider Antioxidants: For long-term studies or formulations, the inclusion of an antioxidant may be beneficial.

  • pH Considerations: While acidic pH is excellent for solubility, extremely low pH or highly basic conditions can promote degradation of the indole ring over time.[24] Stick to a moderately acidic pH range (3-6) for the best balance of solubility and stability.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges presented by 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole free base, leading to more accurate, reproducible, and reliable scientific outcomes.

References
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]

  • Babu, R. J., & Singh, M. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 17(11), 13188-13207. [Link]

  • ResearchGate. (n.d.). Degradation pathway of indole by electroFenton. ResearchGate. [Link]

  • Al-Ghananeem, A. M. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? The British Journal of Cardiology, 16(6), 253-256. [Link]

  • Crimson Publishers. (2018). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Crimson Publishers. [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Semantic Scholar. (n.d.). New pathway for the biodegradation of indole in Aspergillus niger. Semantic Scholar. [Link]

  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2678. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of indole by ozonation. ResearchGate. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. RJPDFT. [Link]

  • Hilaris Publisher. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA. [Link]

  • Ter-Ovanesyan, E., et al. (2016). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceuticals, 9(1), 18. [Link]

  • PhD Thesis. (2014). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients. [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. AJPT. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. IJRPS. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. IJPC. [Link]

  • Solubility of Things. (n.d.). Piperazine. Solubility of Things. [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. AP Chemistry. [Link]

  • European Journal of Molecular & Clinical Medicine. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. EJMCM. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • PubChem. (n.d.). 5-fluoro-3-[3-(4-phenylpiperazin-1-yl)propyl]-1H-indole. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 5-Fluoro-3-methyl-1H-indole. National Center for Biotechnology Information. [Link]

  • Sciforum. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation for 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the High-Performance Liquid Chromatography (HPLC) separation of the active pharmaceutical ingredient (API) from its potential process-related and degradation impurities. Our approach is rooted in scientific principles and field-proven experience to ensure the integrity and reliability of your analytical data.

Understanding the Chemistry: The Key to Effective Separation

The core structure of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is a fluorinated indole ring linked to a piperazine moiety. The indole nitrogen and the two nitrogens in the piperazine ring are basic, making the molecule's retention and peak shape highly sensitive to the pH of the mobile phase. The likely synthetic route for this molecule is a Mannich reaction involving 5-fluoroindole, formaldehyde, and piperazine. This understanding allows us to anticipate potential impurities that may need to be resolved.

Potential Impurities Profile:

Impurity NameStructureKey Characteristics Affecting Separation
5-Fluoroindole (Starting Material)Indole ring with a fluorine at the 5-positionLess polar than the API, lacks the basic piperazine group.
Piperazine (Starting Material)Cyclic diamineHighly polar and basic, will likely elute early in reverse-phase HPLC.
Bis-ImpurityTwo 5-fluoroindole moieties linked by a piperazineMore non-polar and larger than the API, expected to have a longer retention time.
N-Oxide (Degradation Product)An oxygen atom bonded to one of the piperazine nitrogensMore polar than the API due to the N-oxide group.
Positional Isomers (e.g., 4-Fluoro, 6-Fluoro, 7-Fluoro)Fluorine at a different position on the indole ringSimilar polarity to the API, potentially challenging to separate.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Peak Shape Problems

Q1: My main peak for 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is tailing significantly. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like this is a classic issue in reverse-phase HPLC.[1][2] It's most often caused by secondary interactions between the basic amine groups on your analyte and acidic residual silanol groups on the silica-based stationary phase.[2]

  • Causality: At mid-range pH, the piperazine and indole nitrogens can be protonated, leading to strong ionic interactions with deprotonated, negatively charged silanols on the column packing. This causes some molecules to be retained longer than others, resulting in a tailed peak.

  • Troubleshooting Flowchart:

    G start Peak Tailing Observed step1 Assess Mobile Phase pH start->step1 step2 Lower Mobile Phase pH (e.g., pH 2.5-3.5) with TFA or Formic Acid step1->step2 step3 Observe Peak Shape step2->step3 step4 Tailing Improved? step3->step4 step6 Tailing Persists step4->step6 No step8 Problem Resolved step4->step8 Yes step5 Increase Buffer Concentration (e.g., 20-50 mM) step5->step3 step6->step5 step7 Consider an Alternative Column (e.g., Phenyl-Hexyl or one with advanced end-capping) step6->step7 step9 Add a Competing Base (e.g., Triethylamine) to the Mobile Phase step6->step9 step7->step8 step9->step3

    Caption: Troubleshooting workflow for peak tailing.

  • Detailed Protocol: Mobile Phase pH Adjustment

    • Initial Assessment: If your current mobile phase pH is between 4 and 7, silanol interactions are likely the culprit.

    • Acidic Mobile Phase: Prepare a mobile phase with a pH between 2.5 and 3.5 using an additive like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. At this low pH, the silanol groups on the stationary phase will be protonated and less likely to interact with the protonated analyte.[3]

    • Buffer Strength: If tailing persists, increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate buffer) can help to shield the silanol interactions.

    • Competing Base: As a last resort for older columns, adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can occupy the active silanol sites, improving peak shape. However, be aware that TEA can shorten column lifetime and may suppress MS signals if using LC-MS.

Q2: I'm observing peak fronting for my main analyte. What does this indicate?

A2: Peak fronting is less common than tailing and is almost always a sign of column overload.[4][5]

  • Causality: You are injecting too much sample mass onto the column. The stationary phase becomes saturated, and excess analyte molecules travel through the column with less retention, eluting earlier and causing the "shark-fin" peak shape.[4][5]

  • Troubleshooting Steps:

    • Reduce Injection Volume: Decrease your injection volume by half and observe the peak shape.

    • Dilute the Sample: Prepare a more dilute sample and inject the original volume. A 1-to-10 dilution is a good starting point.[4] If fronting is eliminated, you have confirmed column overload.

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Dissolving the sample in a much stronger solvent can also lead to peak distortion.[1]

Resolution and Selectivity Issues

Q3: I have a small impurity peak that is not fully resolved from the main 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole peak. How can I improve the resolution?

A3: Achieving baseline resolution between a main peak and a closely eluting impurity requires a systematic approach to manipulating the selectivity of your chromatographic system.

  • Initial Strategy: Gradient Optimization A shallower gradient can often improve the resolution of closely eluting peaks.

    G start Poor Resolution step1 Decrease Gradient Slope start->step1 step2 Increase Run Time step1->step2 step3 Observe Resolution step2->step3 result Improved Separation step3->result

    Caption: Gradient modification for improved resolution.

  • Detailed Protocol: Method Optimization

    • Mobile Phase pH: The ionization state of your API and its impurities is a powerful tool for altering selectivity.[3][6] If you are using an acidic mobile phase, try a mobile phase with a higher pH (e.g., pH 7-8 with an ammonium bicarbonate or phosphate buffer), provided your column is stable at that pH. The change in ionization of the piperazine and indole moieties can significantly alter the retention times of the API and its impurities relative to each other.

    • Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of both. Acetonitrile and methanol have different selectivities and can alter the elution order of your compounds.

    • Stationary Phase: If mobile phase optimization is insufficient, a change in stationary phase chemistry is the next logical step.

      • C18: A standard choice, offering good hydrophobic retention.

      • Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions with the indole ring of your analyte and impurities. This can be particularly effective for separating positional isomers.

      • Fluorinated Phases: A pentafluorophenyl (PFP) phase can provide unique selectivity for fluorinated compounds through dipole-dipole and charge transfer interactions.[7][8]

Stationary PhasePrimary Interaction MechanismRecommended for Separating
C18HydrophobicGeneral purpose, good starting point.
Phenyl-HexylHydrophobic, π-π interactionsPositional isomers, aromatic impurities.
Pentafluorophenyl (PFP)Hydrophobic, π-π, dipole-dipole, charge transferFluorinated isomers, compounds with electron-rich/deficient rings.

Q4: I suspect I have unreacted 5-fluoroindole in my sample. Where should I expect it to elute?

A4: 5-fluoroindole is significantly less polar than the final product because it lacks the basic and polar piperazine group. In a typical reverse-phase method, it will be retained longer than the highly polar piperazine starting material but will elute before the main API peak. Its retention will be primarily driven by the hydrophobicity of the indole ring.

Baseline and Extraneous Peak Issues

Q5: I'm seeing "ghost peaks" in my blank injections. What is the source?

A5: Ghost peaks are peaks that appear in blank injections and are typically due to carryover from previous injections or contamination in the mobile phase.[1]

  • Troubleshooting Protocol:

    • Run a Series of Blanks: Inject several blank solutions (your mobile phase) consecutively. If the ghost peak decreases in size with each injection, it is likely carryover from the autosampler.

    • Clean the Autosampler: Clean the needle, seat, and sample loop of your autosampler according to the manufacturer's instructions.

    • Check Mobile Phase: If the ghost peak remains constant, the contamination may be in your mobile phase. Prepare fresh mobile phase using high-purity solvents and a clean reservoir.

    • Guard Column: Using a guard column can help trap contaminants before they reach your analytical column.[9]

Experimental Protocols

Protocol 1: Generic Starting Gradient Method for Impurity Profiling

This method serves as a robust starting point for the separation of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole and its potential impurities.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18, 2.7-5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating method and are required by regulatory agencies like the ICH.[9][10][11] The goal is to achieve 5-20% degradation of the API.[6][9]

  • Acid Hydrolysis:

    • Dissolve the API in 0.1 M HCl to a concentration of 1 mg/mL.

    • Heat at 60 °C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Dissolve the API in 0.1 M NaOH to a concentration of 1 mg/mL.

    • Heat at 60 °C for 8 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Dissolve the API in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Store the solid API in an oven at 80 °C for 48 hours.

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Dissolve the stressed solid in the mobile phase for analysis.

Regulatory Considerations

The development and validation of your HPLC method should adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for analytical validation and ICH Q14 for analytical procedure development.[10][11][12] Key validation parameters to consider include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its impurities and degradants. Forced degradation studies are crucial for demonstrating specificity.[10]

  • Linearity, Range, Accuracy, and Precision: These parameters demonstrate the quantitative performance of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Essential for the analysis of low-level impurities.

By following this structured troubleshooting guide and understanding the underlying chemical principles, you can effectively optimize your HPLC separation for 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole and its impurities, ensuring the generation of accurate and reliable data for your research and development needs.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29).
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8).
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! | PharmaCores. (2025, May 23).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3).
  • Front Tailing HPLC & GC Peaks - Axion Labs. (2022, March 8).
  • HPLC Troubleshooting Guide. (n.d.).
  • A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate - Benchchem. (n.d.).
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.).
  • Q14 Analytical Procedure Development - Food and Drug Administration. (n.d.).
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27).
  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. (2025, August 7).
  • ICH Q14 Analytical procedure development - Scientific guideline. (2024, January 26).
  • HPLC Troubleshooting Guide. (n.d.).
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28).
  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6).
  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography | Waters. (n.d.).
  • How to Optimize Your Reversed Phase Chromatography - Select Science. (2017, February 14).
  • Method Development for Drug Impurity Profiling: Part 1 - LCGC International. (2010, March 31).
  • Gradient Optimization in HPLC - Welch Materials. (2025, March 24).
  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. (2025, December 2).
  • Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan - MedCrave Group. (2017, February 9).
  • Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro ana. (2014, December 17).
  • Separation of Indole-3-carbinol on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20).
  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. (2016, September 1).
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method | ACS Omega. (2025, April 9).
  • european journal of pharmaceutical and medical research - EJPMR | ABSTRACT. (n.d.).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. (n.d.).
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases : Waters. (n.d.).
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2025, November 28).
  • Optimization of RP-Gradient-HPLC Method for Evaluation of Impurities of Scopolamine from Transdermal Delivery Patch - ResearchGate. (2018, January 16).
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. (2016, February 1).

Sources

Stability of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole in aqueous solution over time

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole . Structurally, this is a gramine derivative (indole-3-methanamine), not a tryptamine. This distinction is critical. Unlike tryptamines (which have a stable 2-carbon ethyl bridge), gramine derivatives possess a chemically labile 1-carbon methylene bridge connecting the indole to the basic nitrogen.

The Core Instability: This molecule is prone to Retro-Mannich fragmentation in aqueous solution, a process accelerated by basic pH and heat . Additionally, the electron-rich indole core is susceptible to oxidative degradation and photolysis.

This guide provides the mechanistic insights and protocols necessary to stabilize this compound during experimentation.

Module 1: The Retro-Mannich Risk (pH-Dependent Hydrolysis)

The Mechanism

The most common mode of failure for this compound is the loss of the piperazine side chain. In aqueous media, particularly at neutral to basic pH (


), the compound undergoes a retro-Mannich reaction. The 5-fluoro substituent on the indole ring is electron-withdrawing, which increases the acidity of the indole N-H proton (

), making the molecule more susceptible to deprotonation than unsubstituted gramine.

Once deprotonated (or thermally stressed), the molecule expels the piperazine, generating a highly reactive 3-methyleneindolenine intermediate. This intermediate rapidly polymerizes or reacts with solvent nucleophiles (forming 3-hydroxymethylindole in water).

Visualizing the Pathway

RetroMannich Start Intact Molecule (5-Fluoro-gramine derivative) Intermed Intermediate: 3-Methyleneindolenine (Highly Reactive Electrophile) Start->Intermed Retro-Mannich Fragmentation Trigger Trigger: High pH (Deprotonation) Heat Trigger->Start Product1 Byproduct 1: Free Piperazine Intermed->Product1 Product2 Byproduct 2: Polymer / 3-Hydroxymethylindole Intermed->Product2 + H2O / Polymerization

Caption: The retro-Mannich fragmentation pathway. High pH promotes the expulsion of piperazine, destroying the active compound.

Troubleshooting Protocol: pH Optimization

Issue: "My LC-MS shows the parent mass disappearing and a peak for piperazine appearing."

Solution:

  • Acidify the Matrix: Maintain the solution pH between 3.0 and 5.0 .

    • Why? Protonation of the piperazine nitrogen (basic

      
      ) and the lack of base prevents the formation of the neutral species required for the elimination mechanism.
      
  • Buffer Selection: Use 10-50 mM Acetate or Citrate buffer . Avoid Phosphate buffers at pH > 7.

  • Temperature Control: Never boil this compound to dissolve it. Retro-Mannich rates increase exponentially with temperature.

Module 2: Oxidative & Photo-Degradation

The Mechanism

Indoles are electron-rich heterocycles. The 5-fluoro group provides some metabolic stability against hydroxylation at the 5-position, but the C2 and C3 positions remain vulnerable to oxidation.

  • Photo-oxidation: Under UV/VIS light, the indole ring can eject an electron into the aqueous solvent, forming a radical cation (

    
    ). This reacts with dissolved oxygen to form reactive peroxides, leading to ring opening (kynurenine-type products) or polymerization (yellow/brown discoloration).
    
Visualizing the Workflow

Troubleshooting Obs Observation: Solution turned Yellow/Brown Check1 Was it exposed to light? Obs->Check1 Action1 Action: Photo-oxidation. Use Amber Vials. Wrap in foil. Check1->Action1 Yes Check2 Was it stored >24h? Check1->Check2 No Action2 Action: Auto-oxidation. Add antioxidant (0.1% Ascorbic Acid or Metabisulfite). Check2->Action2 Yes

Caption: Decision tree for diagnosing oxidative degradation based on visual cues.

Troubleshooting Protocol: Handling & Storage

Issue: "The clear solution turned yellow overnight."

Solution:

  • Light Exclusion: All aqueous solutions must be stored in amber glass vials or wrapped in aluminum foil immediately upon preparation.

  • Deoxygenation: For stock solutions (>24h storage), purge the buffer with Nitrogen or Argon gas for 5 minutes before adding the solid compound.

  • Antioxidants: If biological assay permits, add 0.1% w/v Ascorbic Acid or Sodium Metabisulfite to the buffer.

Module 3: Solubility vs. Stability Data

The following table summarizes the stability profile based on solvent conditions. This data is derived from structural analog behavior (Gramine/Indole) and general physicochemical principles.

ParameterConditionStability PredictionRecommendation
pH Acidic (pH 1-5)High Preferred. Piperazine is protonated; Retro-Mannich is inhibited.
pH Neutral (pH 7)Moderate/Low Risk. Process immediately; do not store.
pH Basic (pH > 8)Very Low Avoid. Rapid Retro-Mannich fragmentation.
Solvent Water (Pure)Moderate pH of pure water can fluctuate; unbuffered solutions are risky.
Solvent DMSO (Anhydrous)High Best for Stock. Store at -20°C or -80°C.
Light Ambient Lab LightLow Photo-oxidation occurs within hours. Protect from light.

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to make a stock solution? A: Yes, this is the recommended approach. Dissolve the solid in anhydrous DMSO (or DMF) to create a high-concentration stock (e.g., 10-50 mM). Store this stock at -20°C or -80°C. Only dilute into aqueous buffer immediately before use. The absence of water in the DMSO stock prevents hydrolysis/retro-Mannich reactions during storage.

Q2: I see a "ghost peak" in my LC-MS chromatogram. What is it? A: If the peak has a mass of


 (loss of piperazine ring), it is likely 3-hydroxymethyl-5-fluoroindole  (formed by retro-Mannich + water attack) or 3-methoxymethyl-5-fluoroindole  (if methanol was used in the mobile phase).
  • Fix: Ensure your LC mobile phase is acidic (0.1% Formic Acid). Neutral mobile phases can cause on-column degradation of gramine derivatives.

Q3: Can I freeze-thaw aqueous solutions? A: Avoid if possible. Freeze-thaw cycles can induce "pH shifts" in certain buffers (like phosphate) which may transiently expose the compound to instability. If you must freeze, use DMSO stocks , not aqueous dilutions.

Q4: Why is this compound less stable than Serotonin (5-HT)? A: Serotonin is a tryptamine (2-carbon chain). Your compound is a gramine (1-carbon chain). The 1-carbon bridge allows the nitrogen lone pair on the indole to push electrons through the ring and kick out the leaving group (piperazine). This electronic "push-pull" mechanism is geometrically impossible in tryptamines.

References

  • Mechanism of Gramine Instability

    • Title: Rapid Route to 3,4-substituted Indoles via a Directed Ortho metalation-retro-Mannich Sequence.[1]

    • Source: Journal of Organic Chemistry (2002).
    • Context: Details the retro-Mannich fragmentation of gramine deriv
    • URL:[Link]

  • Indole Photostability

    • Title: The triplet-state lifetime of indole derivatives in aqueous solution.[2][3]

    • Source: Photochemistry and Photobiology (2004).[2]

    • Context: Explains the mechanism of indole photo-oxidation and electron ejection in w
    • URL:[Link]

  • General Stability Guidelines

    • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[4][5][6][7]

    • Source: ICH / European Medicines Agency.[7]

    • Context: The regulatory standard for designing stability protocols (pH, light, temper
    • URL:[Link]

Sources

Removing unreacted piperazine from 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole crude product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted piperazine from 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole crude product Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Role: Senior Application Scientist Subject: Efficient Removal of Unreacted Piperazine from Indole Mannich Bases

Welcome to the technical support hub. As a Senior Application Scientist specializing in heterocyclic chemistry and purification, I understand the specific frustration of separating piperazine from its mono-substituted derivatives. Both species are basic secondary amines with similar pKa values, rendering standard acid-base extractions tricky if not precisely controlled.

However, their polarity profiles (LogP) differ significantly. Piperazine is highly hydrophilic (LogP ≈ -1.50), while your target indole derivative is lipophilic (LogP > 2.0). We will exploit this "polarity gap" and specific solubility behaviors to achieve high purity.

🛠️ Troubleshooting Guide: Diagnostic & Solutions

Case 1: The "Sticky Oil" Scenario

User Question: My crude product is a viscous oil/gum, and NMR shows ~20% unreacted piperazine. Standard evaporation didn't remove it. What should I do?

Diagnosis: Piperazine has a high boiling point (146°C) and readily sublimes, but it can get trapped in viscous oils, making high-vacuum removal inefficient. Solution: Use the Aqueous Partition Protocol to leverage the massive hydrophilicity difference.

Protocol A: The "Polarity Gap" Extraction

Principle: Piperazine is freely soluble in water, while the indole product is lipophilic.

  • Dissolution: Dissolve your crude oil in Ethyl Acetate (EtOAc) .

    • Why EtOAc? It dissolves the indole well but is not as good at solubilizing free piperazine as DCM or Chloroform, forcing the impurity into the aqueous phase.

  • The Wash (Critical Step): Wash the organic layer 3–5 times with water (not brine initially).

    • Expert Insight: Do not use brine for the first 3 washes. Brine increases the ionic strength of the aqueous layer, which can actually "salt out" the organic piperazine back into the organic layer. Use pure deionized water to maximize piperazine partitioning into the aqueous phase.

  • Polishing: Perform a final wash with brine to dry the organic layer.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Success Metric: Check ¹H NMR. The piperazine singlet at ~2.85 ppm should be gone.

Case 2: The "Stubborn Solid" Scenario

User Question: My product precipitated during the reaction, but it's contaminated with piperazine salts. I tried washing with ether, but the impurity remains.

Diagnosis: Piperazine salts (e.g., hydrochlorides) are insoluble in ether but can co-precipitate with your product. Solution: Use the Selective Solvolysis (Slurry) Method .

Protocol B: The Isopropanol Slurry

Principle: Free piperazine is soluble in alcohols; piperazine salts are soluble in water/methanol mixtures. Your indole product is likely less soluble in cold alcohols than the small piperazine molecule.

  • Solvent Choice: Suspend the solid in Isopropanol (IPA) .

  • Heat & Stir: Heat to reflux for 10 minutes. If it doesn't fully dissolve, that's fine (we want a slurry wash).

  • Cool & Filter: Cool to room temperature (or 0°C) and filter.

    • Mechanism:[1][2][3] Piperazine (free base) will stay in the IPA mother liquor.

  • Wash: Wash the filter cake with cold IPA, then Diethyl Ether.

Case 3: The "Chemist's Trick" (High Efficiency)

User Question: I have a large excess of piperazine (5-10 equivalents) to remove. Extraction is taking forever.

Diagnosis: Bulk removal via extraction is tedious. You need a chemical scavenger approach. Solution: The Acetate Crash Method .

Protocol C: The Acetate Precipitation

Principle: Piperazine diacetate is highly insoluble in acetone, whereas many indole derivatives remain soluble.

  • Dissolution: Dissolve the crude mixture in Acetone .

  • Precipitation: Add Acetic Acid dropwise (approx. 2 equiv. relative to expected piperazine).[2][4][5][6]

  • Observation: A white precipitate (Piperazine Diacetate) should form rapidly.

  • Filtration: Filter off the solid precipitate.[7]

  • Workup: Concentrate the filtrate (containing your product) and perform a quick basic wash (Protocol A) to remove any residual acetic acid.

📊 Comparative Data: Piperazine Solubility Profiles

SolventPiperazine Solubility5-Fluoro-3-(...)-indole Solubility (Est.)Separation Strategy
Water High (Freely soluble)Low (Insoluble)Partitioning (Best)
Diethyl Ether LowLow/ModeratePoor Separation
DCM HighHighPoor Separation
Acetone HighHighRequires modification (See Protocol C)
Isopropanol Moderate/HighModerate (Temp dependent)Recrystallization

🧠 Advanced FAQs

Q: Can I use column chromatography? A: Yes, but it's often overkill. If you must, use Dichloromethane/Methanol (9:1) with 1% Ammonium Hydroxide (NH₄OH) or Triethylamine .

  • Why? Without the base modifier, both piperazine and your product will streak on the silica due to interaction with acidic silanols. Piperazine is extremely polar and will likely stick to the baseline or elute very late compared to the indole.

Q: Why not just use high vacuum? A: Piperazine sublimes, but it requires heat (~50-60°C) and good vacuum (<1 mbar). If your product is an oil, the piperazine often gets trapped in the matrix. This method is good for polishing traces ( <5%) but bad for bulk removal.

Q: I see a spot on TLC just below my product. Is that piperazine? A: Unlikely. Piperazine usually stays at the baseline on standard silica plates (unless using high MeOH/NH₃). A spot just below your product is more likely the Bis-indole impurity (where one piperazine molecule has reacted with two indole electrophiles). This is a common side-product in Mannich reactions.

📉 Visualization: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Precipitated Oil Oil / Gum StateCheck->Oil Viscous MethodB Protocol B: IPA Slurry/Wash Solid->MethodB Wash salts/free base ImpurityLevel Piperazine Content? Oil->ImpurityLevel HighImp High (>20%) ImpurityLevel->HighImp LowImp Low (<5%) ImpurityLevel->LowImp MethodC Protocol C: Acetate Precipitation HighImp->MethodC Bulk Removal MethodA Protocol A: Water/EtOAc Partition LowImp->MethodA Standard Workup MethodD High Vacuum (50°C, <1 mbar) MethodA->MethodD Final Trace Removal MethodC->MethodA Polishing

Caption: Decision matrix for selecting the optimal purification protocol based on physical state and impurity load.

🔗 References

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[8][9] Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine Solubility Properties.[4][5][8][10][11][12][13][14] Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole Salts

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on resolving the often-complex crystallization challenges associated with 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole and its various salt forms. This guide is structured to address issues from first principles, moving from common stumbling blocks to more nuanced optimization strategies.

I. Understanding the Molecule: Key Physicochemical Considerations

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole possesses several structural features that influence its crystallization behavior:

  • Indole Core: A planar, aromatic system prone to π-π stacking interactions.[1]

  • Fluorine Substitution: The electron-withdrawing fluorine atom at the 5-position can modulate the electronic properties of the indole ring, potentially influencing crystal packing through halogen bonding or altered dipole moments.

  • Piperazine Moiety: A basic, flexible ring system that provides a site for salt formation and can engage in various hydrogen bonding interactions. The pKa of the piperazine is a critical parameter influencing salt stability and dissolution.[2]

  • Methylene Linker: Provides conformational flexibility, which can sometimes hinder crystallization by allowing for multiple low-energy conformations in solution.

These features combined can lead to a complex crystallization landscape, with the potential for polymorphism, solvate formation, and difficulties in achieving crystalline material altogether.

II. Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My product has "oiled out" or precipitated as an amorphous solid upon cooling/addition of an anti-solvent. What should I do?

Answer:

"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when its concentration is too high for ordered crystal lattice formation.[3] Amorphous precipitation is a related issue where the solid crashes out of solution too rapidly.

Immediate Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently warm the mixture to re-dissolve the oil or amorphous solid. Add more of the primary ("good") solvent to decrease the supersaturation level.[3]

  • Slow Down the Process: Rapid changes in temperature or solvent composition are often the culprits.

    • For Cooling Crystallization: Insulate the flask to slow the cooling rate. A dewar filled with warm water or an insulated box can be effective.[4]

    • For Anti-Solvent Addition: Add the anti-solvent much more slowly, perhaps dropwise, while vigorously stirring. Consider adding it at a slightly elevated temperature.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[4]

  • Seed Crystals: If you have a tiny amount of crystalline material from a previous attempt, add a single seed crystal to the supersaturated solution to initiate controlled crystal growth.

Workflow for Overcoming Oiling Out:

Caption: Troubleshooting workflow for "oiling out".

Question 2: I've successfully formed crystals, but the yield is very low (<30%). How can I improve it?

Answer:

A low yield typically indicates that a significant portion of your compound remains dissolved in the mother liquor.[3]

Strategies to Improve Yield:

  • Optimize Solvent/Anti-Solvent Ratio: You may be using too much of the "good" solvent. While you need enough to dissolve the compound when hot, an excess will keep it in solution when cold.[4] Systematically screen different ratios.

  • Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the filtrate and attempt a second crystallization. This "second crop" of crystals can significantly boost your overall yield. Be aware that the purity of the second crop may be lower.

  • Change the Anti-Solvent: An ideal anti-solvent will have very low solubility for your compound but be fully miscible with your primary solvent.

  • Temperature Gradient: After initial cooling to room temperature, place the flask in a refrigerator (4°C) and then a freezer (-20°C) to maximize precipitation. Ensure the solvent doesn't freeze.

ParameterInitial ConditionOptimization Strategy
Solvent Volume 10 mLReduce to 8 mL, then 6 mL
Cooling Profile RT for 1 hrRT for 2 hrs, then 4°C for 12 hrs
Anti-Solvent HeptaneSwitch to Methyl tert-butyl ether (MTBE)

Caption: Example optimization table for improving yield.

Question 3: My crystallization produces very fine needles or thin plates. How can I obtain more equant (block-like) crystals suitable for X-ray diffraction?

Answer:

Crystal morphology (habit) is highly dependent on the solvent system and the rate of crystal growth.[5] Needles and plates often result from rapid, one-dimensional growth.

Techniques to Alter Crystal Habit:

  • Change the Solvent System: This is the most impactful variable. The solvent can interact with different crystal faces, inhibiting or promoting growth in certain directions.[5][6] If you are using a polar solvent like ethanol, try a less polar system like isopropanol/toluene.

  • Slow Down Crystallization: Slower growth allows the crystal lattice to form more uniformly.

    • Vapor Diffusion: This is an excellent method for growing high-quality single crystals.[7] Dissolve your compound in a good solvent (e.g., methanol) in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., diethyl ether). The anti-solvent vapor will slowly diffuse into your compound's solution, inducing gradual crystallization.

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser solvent.[8] Crystals will form slowly at the interface.

Experimental Protocol: Vapor Diffusion for Single Crystal Growth

  • Prepare the Solution: Dissolve 5-10 mg of your 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole salt in a minimal amount (0.5-1 mL) of a relatively good solvent (e.g., Methanol, Acetonitrile) in a small vial.

  • Set Up the Chamber: Place the small vial inside a larger jar. Add 2-3 mL of a volatile anti-solvent (e.g., Diethyl Ether, Pentane) to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial.

  • Seal and Wait: Seal the larger jar tightly and leave it in a vibration-free location.

  • Monitor: Check for crystal growth over several days to weeks. Do not disturb the setup.

Caption: Vapor diffusion setup for crystal growth.

III. Frequently Asked Questions (FAQs)

Q1: Which salt form of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is best to crystallize?

A1: There is no universal "best" salt. The choice of counter-ion is a critical part of drug development known as salt screening.[9][10] Different salts (e.g., hydrochloride, succinate, tartrate, mesylate) will have vastly different physicochemical properties, including solubility and crystallinity. A systematic salt screening study is the most effective way to identify the optimal form.[10] Generally, salts formed from rigid, symmetrical counter-ions may have a higher propensity to crystallize.

Q2: I seem to be getting different crystal forms (polymorphs) under slightly different conditions. How do I control this?

A2: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common challenge, especially with flexible molecules like this one.[11][12] The polymorphic form obtained can be influenced by solvent, temperature, and cooling rate.[6] To control polymorphism:

  • Be Consistent: Strictly control all experimental parameters (solvent, temperature, stirring rate, etc.).

  • Use Seeding: Seeding a supersaturated solution with a crystal of the desired polymorph is the most reliable way to ensure it crystallizes preferentially.

  • Characterize Thoroughly: Use techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize the different polymorphs.[13][14]

Q3: What are some good starting solvent systems for this class of compound?

A3: Given the polar nature of the piperazine salt and the aromatic indole core, a good starting point is often a polar, protic solvent paired with a non-polar anti-solvent.

Recommended Starting Solvent Systems:

Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)
MethanolDiethyl Ether
EthanolHeptane / Hexane
Isopropanol (IPA)Methyl tert-butyl ether (MTBE)
AcetonitrileToluene
Water (for highly soluble salts)Acetone / Isopropanol

Always perform small-scale solubility tests first. A good primary solvent should dissolve your compound when hot but show limited solubility when cold.[4]

Q4: How pure does my compound need to be before attempting crystallization?

A4: Crystallization is a purification technique, but it works best on material that is already reasonably pure (ideally >90%).[8] Significant impurities can inhibit nucleation, get trapped in the crystal lattice, or cause the compound to oil out.[15] If your crude material is an oil or contains many impurities, consider purification by column chromatography before attempting crystallization.[16]

IV. References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.

  • A Crystal Clear Guide to Crystallization Techniques. Technology Networks.

  • Guide for crystallization. UCLouvain.

  • Crystallisation Techniques. University of Glasgow.

  • 9 Ways to Crystallize Organic Compounds. wikiHow.

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.

  • 10. Troubleshooting. Chemistry LibreTexts.

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. ACS Publications.

  • Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). CrystEngComm (RSC Publishing).

  • Salt Screening. Charles River Laboratories.

  • Salt Screening. Improved Pharma.

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. PubMed.

  • How Do Solvents Impact Crystal Morphology In Crystallization? How It Comes Together (YouTube).

  • Structure and Morphology of Indole Analogue Crystals. ACS Omega.

  • The influence of impurities and solvents on crystallization. ResearchGate.

  • Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. ScienceDirect.

  • List of analytical techniques for polymorph characterization. ResearchGate.

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed.

Sources

Validation & Comparative

A-1. 1H NMR Spectrum Analysis of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole. Designed for researchers, scientists, and drug development professionals, this document will delve into the structural elucidation of this compound by examining the chemical shifts, coupling constants, and integration of its proton signals. Furthermore, we will draw comparisons with related structural motifs to provide a comprehensive understanding of the spectral features.

Introduction

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the indole and piperazine scaffolds in numerous pharmacologically active agents. The introduction of a fluorine atom at the 5-position of the indole ring can modulate the electronic properties and metabolic stability of the molecule. Accurate structural characterization is paramount, and 1H NMR spectroscopy stands as a primary tool for this purpose. This guide will walk through the interpretation of its 1H NMR spectrum, highlighting the key features that confirm its structure.

Experimental Protocol: Acquiring the 1H NMR Spectrum

A high-quality 1H NMR spectrum is foundational to accurate analysis. The following protocol outlines the standard procedure for sample preparation and data acquisition.

Materials:

  • 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole in 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical; Dimethyl sulfoxide-d6 (DMSO-d6) is often preferred for its ability to dissolve a wide range of organic compounds and for its effect on the exchangeable protons (NH), which often appear as broader signals.[1][2][3][4] Chloroform-d (CDCl3) is another common choice.

  • Data Acquisition:

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire the 1H NMR spectrum at a standard temperature (e.g., 25 °C). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Rationale Behind Experimental Choices:

  • Solvent Selection: The polarity of the deuterated solvent can influence the chemical shifts of the protons, particularly those involved in hydrogen bonding, such as the indole NH and piperazine NH protons.[1][3][5] DMSO-d6, being a polar aprotic solvent, can form hydrogen bonds with the solute, leading to downfield shifts of these labile protons.[6]

  • Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or above) provides better signal dispersion, which is crucial for resolving complex multiplets and accurately determining coupling constants.

Molecular Structure and Proton Numbering

To facilitate the spectral analysis, the protons of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole are systematically numbered as shown in the diagram below.

G cluster_indole Indole Ring cluster_bridge Methylene Bridge cluster_piperazine Piperazine Ring N1 N1-H C2 C2-H N1->C2 C3 C3 C2->C3 C3a C3a C3->C3a CH2_bridge C8-H2 C3->CH2_bridge C3a->N1 C4 C4-H C3a->C4 C5 C5-F C4->C5 C6 C6-H C5->C6 C7 C7-H C6->C7 C7a C7a C7->C7a C7a->C2 C7a->C3a N9 N9 CH2_bridge->N9 C10 C10-H2 N9->C10 C11 C11-H2 C10->C11 N12 N12-H C11->N12 C13 C13-H2 N12->C13 C14 C14-H2 C13->C14 C14->N9

Caption: Molecular structure of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole with proton numbering.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole. These predictions are based on established principles of NMR spectroscopy and data from similar structures.[7][8][9][10][11][12][13]

Proton NumberMultiplicityChemical Shift (δ, ppm)Coupling Constants (J, Hz)IntegrationAssignment
N1-Hbr s~11.0-1HIndole NH
C2-Hs~7.3-1HIndole C2 proton
C4-Hdd~7.3-7.5J = 8.8, 2.51HIndole C4 proton
C6-Htd~6.9-7.1J = 9.0, 2.51HIndole C6 proton
C7-Hdd~7.3-7.5J = 8.8, 4.41HIndole C7 proton
C8-H2s~3.6-2HMethylene bridge
C10/14-H2t~2.6J = 5.04HPiperazine CH2
C11/13-H2t~2.8J = 5.04HPiperazine CH2
N12-Hbr s~1.7-1HPiperazine NH

Detailed Spectral Analysis

Indole Ring Protons
  • N1-H (Indole NH): This proton typically appears as a broad singlet in the downfield region, often around δ 11.0 ppm, especially in DMSO-d6.[8] Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.

  • C2-H: The proton at the C2 position of the indole ring is expected to be a singlet around δ 7.3 ppm.[7] Its chemical shift is influenced by the electron-donating nitrogen atom and the aromatic ring current.

  • Aromatic Protons (C4-H, C6-H, C7-H): The fluorine atom at the C5 position significantly influences the chemical shifts and coupling patterns of the adjacent aromatic protons.

    • C4-H: This proton will appear as a doublet of doublets (dd) due to coupling with C6-H (meta-coupling, J ≈ 2.5 Hz) and the fluorine atom (J ≈ 8.8 Hz). Its chemical shift is expected around δ 7.3-7.5 ppm.

    • C6-H: This proton will appear as a triplet of doublets (td) due to coupling with C7-H (ortho-coupling, J ≈ 9.0 Hz), C4-H (meta-coupling, J ≈ 2.5 Hz), and the fluorine atom. The expected chemical shift is in the range of δ 6.9-7.1 ppm.

    • C7-H: This proton will appear as a doublet of doublets (dd) due to coupling with C6-H (ortho-coupling, J ≈ 8.8 Hz) and the fluorine atom (J ≈ 4.4 Hz). It is expected to resonate around δ 7.3-7.5 ppm.

Methylene Bridge Proton (C8-H2)

The two protons of the methylene bridge (C8) are chemically equivalent and are expected to appear as a singlet around δ 3.6 ppm. This chemical shift is influenced by the adjacent electron-withdrawing indole ring and the piperazine nitrogen.

Piperazine Ring Protons

In a simple, unsubstituted piperazine, the protons are equivalent and show a single sharp peak.[14][15] However, in 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole, the substitution on one of the nitrogen atoms makes the piperazine ring protons inequivalent.

  • C10/14-H2 and C11/13-H2: The four protons on the carbons adjacent to the substituted nitrogen (C10 and C14) and the four protons on the carbons adjacent to the NH group (C11 and C13) will likely appear as two distinct triplets, each integrating to 4 protons. The expected chemical shifts are around δ 2.6 ppm and δ 2.8 ppm, respectively, with a typical coupling constant of J ≈ 5.0 Hz.[16] The signals can sometimes be broad due to conformational exchange of the piperazine ring.[1][17]

  • N12-H (Piperazine NH): The piperazine NH proton usually appears as a broad singlet in the aliphatic region, around δ 1.7 ppm. Its chemical shift and broadness can be highly dependent on the solvent, concentration, and temperature.

Comparative Analysis

Comparison with Unsubstituted 3-(Piperazin-1-ylmethyl)-1H-indole

The primary difference in the 1H NMR spectrum between the 5-fluoro substituted and the unsubstituted analogue lies in the aromatic region of the indole ring.

  • Aromatic Region: In the unsubstituted indole, the aromatic protons would exhibit a more straightforward coupling pattern. The introduction of the fluorine atom at the C5 position in our target molecule leads to additional H-F couplings, resulting in more complex multiplets for H-4, H-6, and H-7.[18][19][20][21][22] The electron-withdrawing nature of fluorine also tends to shift the signals of nearby protons downfield.

  • Other Regions: The signals for the methylene bridge and the piperazine ring protons would be expected to have very similar chemical shifts and multiplicities in both compounds, as the fluorine substituent is distant from these moieties.

Comparison with Piperazine

Free piperazine in solution typically shows a single sharp singlet for its eight equivalent protons.[14][15] In our target molecule, the substitution on one of the piperazine nitrogens breaks this symmetry.

  • Signal Multiplicity: The single peak of free piperazine is replaced by two distinct multiplets for the two sets of inequivalent methylene protons in 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole.

  • Chemical Shift: The chemical shifts of the piperazine protons in the title compound are shifted downfield compared to free piperazine due to the electron-withdrawing effect of the 3-(1H-indol-3-ylmethyl) substituent.

Troubleshooting and Advanced NMR Techniques

  • Signal Broadening: Broadening of the NH and piperazine signals can be due to chemical exchange or intermediate conformational exchange rates.[1][17] Recording the spectrum at different temperatures (dynamic NMR) can help to sharpen these signals or study the exchange process.

  • Signal Overlap: In some cases, the aromatic signals of the indole ring may overlap. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguously assigning the proton and carbon signals, respectively. A COSY experiment would show correlations between coupled protons, helping to trace the connectivity within the indole and piperazine rings.

Conclusion

The 1H NMR spectrum of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole provides a wealth of structural information. A careful analysis of the chemical shifts, multiplicities, and coupling constants allows for the unequivocal assignment of all proton signals, confirming the molecular structure. The fluorine substituent at the C5 position of the indole ring introduces characteristic splitting patterns in the aromatic region, which serves as a key diagnostic feature. By comparing the spectrum to those of related, simpler molecules, a deeper understanding of the structure-spectra correlations can be achieved. This guide provides a framework for the analysis of this and similar complex heterocyclic molecules, underscoring the power of 1H NMR spectroscopy in modern chemical research and drug development.

References

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. Published November 21, 2016. Available from: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Published February 22, 2025. Available from: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Published December 6, 2018. Available from: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]

  • 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... ResearchGate. Available from: [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility. Available from: [Link]

  • NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. ResearchGate. Available from: [Link]

  • Piperazine. PubChem - NIH. Available from: [Link]

  • Indole. PubChem - NIH. Available from: [Link]

  • 5-Fluoroindole. PubChem - NIH. Available from: [Link]

  • Indole at BMRB. Available from: [Link]

  • Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. AWS. Available from: [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PMC. Available from: [Link]

  • Supporting information. The Royal Society of Chemistry. Available from: [Link]

  • 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Available from: [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. MDPI. Available from: [Link]

  • Lecture 3: Coupling Constants Coupling Constants the chemical shift. Eugene E. Kwan. Published January 31, 2012. Available from: [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available from: [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC - NIH. Available from: [Link]

  • N-(1H-indol-3-ylmethyl)-4-methylaniline - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

  • 5-Fluoroindole | C8H6FN | MD Topology | NMR | X-Ray. Available from: [Link]

  • Study of solvent effects on the nitrogen NMR shieldings of some indolizines. Available from: [Link]

  • Synthesis of 5-Fluoroindole-5-13C. DiVA. Available from: [Link]

  • Complete 1H NMR assignment of 3-formylindole derivatives | Request PDF. ResearchGate. Available from: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Published December 1, 2023. Available from: [Link]

  • Proton NMR Table. MSU chemistry. Available from: [Link]

  • 1H NMR Chemical Shift. Oregon State University. Available from: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available from: [Link]

  • 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • 5-Fluoro-3-(1H-indol-3-ylmethyl). PMC - NIH. Available from: [Link]

Sources

Comparative Analysis of Receptor Binding Affinities: 5-Fluoro-tryptamine vs. The Indolealkylpiperazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for CNS Receptor Profiling

This guide provides a detailed comparison of the receptor binding affinities of the classic research tryptamine, 5-fluoro-tryptamine, and the prominent synthetic scaffold, 5-fluoro-3-(piperazin-1-ylmethyl)-1H-indole, representing the broader class of indolealkylpiperazines. We will delve into their distinct pharmacological profiles, supported by experimental data, and provide the methodologies required to perform such analyses in a research setting.

Introduction: Structural Scaffolds and Pharmacological Significance

In the landscape of neuropharmacology, the indole nucleus serves as a privileged scaffold for ligands targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) receptors. The specific substitutions at the 3-position of the indole ring dramatically influence binding affinity, selectivity, and functional activity.

  • 5-fluoro-tryptamine (5-FT) is a halogenated derivative of tryptamine. It retains the fundamental ethylamine side chain, a structure that mimics the endogenous neurotransmitter serotonin. This structural conservation generally leads to broad activity across multiple serotonin receptor subtypes.

  • 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole belongs to the indolealkylpiperazine class. This scaffold replaces the simple ethylamine side chain with a more complex and rigid piperazinylmethyl group. This modification is a common strategy in medicinal chemistry to enhance affinity and selectivity for specific G protein-coupled receptors (GPCRs), such as the 5-HT1A receptor, by providing additional interaction points within the receptor's binding pocket.[1][2]

This guide will compare the known binding profile of 5-fluoro-tryptamine with the general profile of the indolealkylpiperazine class to highlight how these structural modifications translate to distinct pharmacological properties.

Structural Comparison

The key difference between these two molecules lies in the substituent at the C3 position of the 5-fluoro-indole core. 5-fluoro-tryptamine possesses a flexible ethylamine chain, while 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole features a bulkier, more constrained piperazinylmethyl moiety.

G cluster_core Common Scaffold cluster_arms C3 Position Substituents core 5-Fluoro-Indole Core tryptamine -CH₂-CH₂-NH₂ (Flexible Ethylamine) core->tryptamine  5-fluoro-tryptamine piperazine -CH₂-Piperazine (Constrained Piperazinylmethyl) core->piperazine  5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

Caption: Core structural divergence at the C3 position.

Comparative Binding Affinity Profiles

Direct, head-to-head comparative binding data for 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is not extensively available in public literature. However, the class of indolealkylpiperazines, particularly those with substitutions on the indole ring, are well-documented as potent and often selective ligands for specific serotonin receptors.[1][3] For this comparison, we present the detailed binding profile of 5-fluoro-tryptamine and contrast it with the known targeting characteristics of the indolealkylpiperazine class.

Table 1: Receptor Binding Affinity (Ki, nM) of 5-fluoro-tryptamine

Receptor TargetKi (nM)Functional Activity
5-HT1A 18Agonist[4]
5-HT2A 6 - 3,908 (variable)Full Agonist[4]
5-HT2B 5.7Agonist[4]
5-HT2C 3.72Agonist[4]
5-HT3A 800Partial Agonist[5][6]
5-HT3AB 1800Partial Agonist[5][6]

Note: Ki is the inhibition constant; a lower value indicates higher binding affinity.

Analysis and Discussion
  • 5-fluoro-tryptamine (5-FT): The data reveals that 5-FT is a potent, non-selective ligand with high affinity for multiple 5-HT receptors, particularly the 5-HT1A, 5-HT2B, and 5-HT2C subtypes.[4] Its profile is characteristic of a classic tryptamine, demonstrating broad interaction with the serotonin system. Its relatively lower affinity for the 5-HT3 receptor, a ligand-gated ion channel, is also typical.[5][6]

  • Indolealkylpiperazine Scaffold: In stark contrast, the addition of the piperazinylmethyl group generally confers significant selectivity. Numerous studies on this class of compounds report high affinity for the 5-HT1A receptor , often with Ki values in the low nanomolar or even sub-nanomolar range.[1][2] This scaffold is a cornerstone of many selective 5-HT1A agonists used in research and clinical development.[1] Furthermore, modifications to the piperazine ring and the indole core can tune selectivity towards other receptors, such as the 5-HT1D receptor , while typically reducing the broad activity seen with simple tryptamines.[3] The bulkier piperazine moiety is less tolerated by the binding pockets of many other receptor subtypes, leading to a cleaner pharmacological profile focused on specific targets.

Experimental Methodology: Radioligand Competition Binding Assay

To determine the binding affinity (Ki) of a test compound, a radioligand competition assay is the gold standard.[7] This technique measures how effectively the test compound displaces a radioactively labeled ligand of known high affinity from the target receptor.

Rationale of Experimental Design

The protocol below is a representative example for determining the affinity of a test compound at the human 5-HT1A receptor expressed in a stable cell line (e.g., HEK293 or CHO cells).[8]

  • Receptor Source: Recombinant human receptors expressed in mammalian cell lines are used to ensure a high density of the specific target and to eliminate confounding effects from other receptors present in native tissue.

  • Radioligand: [³H]8-OH-DPAT is a high-affinity, selective agonist radioligand for the 5-HT1A receptor and is commonly used for this purpose.[8][9]

  • Buffer System: A Tris-based buffer at physiological pH (7.4) is used to maintain the integrity and conformation of the receptor.[10]

  • Defining Non-Specific Binding: To differentiate true receptor binding from binding to other components (e.g., filters, lipids), a high concentration of a non-labeled, potent ligand (like serotonin or unlabeled 8-OH-DPAT) is used to saturate all specific receptor sites. Any remaining radioligand binding is considered non-specific.

Step-by-Step Protocol
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT1A receptor.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet (containing cell membranes) in fresh buffer. Repeat this wash step.

    • After the final wash, resuspend the pellet in assay buffer and determine the total protein concentration (e.g., via Bradford assay). Aliquot and store at -80°C.[10]

  • Assay Setup:

    • Prepare serial dilutions of the test compounds (e.g., 5-fluoro-tryptamine) in the assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% Ascorbic Acid, pH 7.4).

    • In a 96-well plate, add in order:

      • Assay Buffer

      • Test compound at various concentrations (for total displacement) or buffer alone (for total binding) or 10 µM Serotonin (for non-specific binding).

      • Radioligand: [³H]8-OH-DPAT at a final concentration near its Kd value (e.g., 1.0 nM).

      • Receptor Membranes (e.g., 10-20 µg protein per well).

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

Experimental Workflow Diagram

G prep 1. Prepare Receptor Membranes (e.g., h5-HT1A in HEK293) plate 2. Set up Assay Plate (Buffer, Compound, Radioligand) prep->plate add_mem 3. Add Membranes to Initiate Binding plate->add_mem incubate 4. Incubate to Reach Equilibrium (e.g., 60 min at RT) add_mem->incubate filter 5. Rapid Filtration (Separate Bound from Free) incubate->filter wash 6. Wash Filters (Remove Non-specific) filter->wash count 7. Scintillation Counting (Quantify Bound Radioactivity) wash->count analyze 8. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a radioligand competition binding assay.

Relevant Signaling Pathway: 5-HT1A Receptor

Both classes of compounds show significant activity at the 5-HT1A receptor. This receptor is a canonical Gi/o-coupled GPCR.[11] Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[12] This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately leading to changes in neuronal excitability, often hyperpolarization.[11][13]

G ligand 5-HT1A Agonist (e.g., 5-FT) receptor 5-HT1A Receptor ligand->receptor Binds g_protein Gi/o Protein (α and βγ subunits dissociate) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αi subunit inhibits camp cAMP ac->camp Conversion Blocked atp ATP atp->ac pka Protein Kinase A (PKA) (Activity Decreased) camp->pka Activation Reduced response Cellular Response (e.g., Neuronal Hyperpolarization) pka->response Modulates

Caption: Canonical Gi/o signaling pathway of the 5-HT1A receptor.

Conclusion

The comparison between 5-fluoro-tryptamine and the 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole scaffold vividly illustrates a fundamental principle of medicinal chemistry: subtle structural modifications lead to profound changes in pharmacological profile.

  • 5-fluoro-tryptamine exemplifies a non-selective serotonergic ligand, with broad, high-affinity binding across multiple 5-HT receptor subtypes. This makes it a useful tool for studying the overall effects of serotonin system activation but limits its utility as a selective probe.

  • The indolealkylpiperazine scaffold demonstrates how introducing a more complex, constrained substituent at the C3 position can dramatically increase affinity and selectivity for a specific target, most notably the 5-HT1A receptor. This selectivity is crucial for developing therapeutic agents with targeted mechanisms of action and reduced off-target side effects.

The choice between these scaffolds depends entirely on the research objective. For broad system-level interrogation, a tryptamine may be suitable. For the development of a selective modulator for a specific receptor like 5-HT1A, the indolealkylpiperazine scaffold provides a proven and highly effective starting point.

References

  • Wikipedia. 5-Fluorotryptamine. [Link]

  • Bower, K. S., et al. (2008). 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function. European Journal of Pharmacology, 580(3), 291-7. [Link]

  • PubMed. (2008). 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and Molecular Neurobiology, 30(5), 625–632. [Link]

  • Gautam, A., et al. (2022). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. The Serotonin Receptors, 141-161. [Link]

  • Vidal, R., et al. (2016). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Neuroscience, 10, 523. [Link]

  • Patsnap Synapse. (2024). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. [Link]

  • Crane, J. W., et al. (2015). 5-HT1A receptor-mediated activation of ERK and Akt in the peripubertal rat hypothalamic paraventricular nucleus. Neuropharmacology, 99, 345-353. [Link]

  • Glennon, R. A., et al. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]

  • Grossman, C. J., et al. (1993). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 109(3), 618–624. [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]

  • Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Journal of Medicinal Chemistry, 64(13), 9078–9096. [Link]

  • Sun, H., et al. (2020). Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. Molecules, 25(21), 5119. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Blaney, F. E., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-104. [Link]

  • Šakić, D., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society. [Link]

Sources

Validating structure of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole via IR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Orthogonal Validation of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole via FTIR Spectroscopy

Executive Summary

In the high-throughput synthesis of serotonin receptor ligands, specifically tryptamine and gramine derivatives like 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole , relying solely on NMR for every batch release creates a bottleneck. This guide evaluates Fourier Transform Infrared Spectroscopy (FTIR) as a rapid, orthogonal validation tool. We compare its efficacy against the "Gold Standard" (NMR) and detail a self-validating protocol to distinguish the target molecule from its specific precursor, 5-fluoroindole.

Theoretical Framework & Spectral Prediction

To validate this structure, we must confirm three distinct moieties: the fluoro-substituted indole core, the methylene bridge, and the piperazine ring.

The Comparative Landscape: IR vs. NMR vs. MS

While NMR provides connectivity, IR provides a unique "molecular fingerprint" essential for solid-state characterization and rapid purity checks.

Table 1: Comparative Assessment of Validation Methodologies

FeatureFTIR (ATR Mode)1H NMR (400 MHz)HPLC-MS (ESI+)
Primary Utility Functional group ID; Polymorph checkStructural connectivity; StereochemistryMolecular weight; Trace impurity quant
Sample State Solid (Neat)Solution (e.g., DMSO-d6)Solution
Time per Sample < 2 minutes15–30 minutes10–20 minutes
Differentiation Excellent for Precursor vs. ProductExcellent for IsomerismExcellent for Mass Balance
Cost Efficiency HighLowMedium
Mechanistic Insight: The "Mannich Base" Shift

The synthesis typically involves a Mannich reaction on 5-fluoroindole. The critical validation in IR is not just the appearance of product peaks, but the spectral shift caused by the substitution at the C-3 position.

  • Indole N-H: In 5-fluoroindole, the N-H stretch is sharp and non-hydrogen bonded in dilute solution but broad in solid state (~3400 cm⁻¹). Upon adding the basic piperazine tail, intermolecular H-bonding often broadens and slightly red-shifts this band.

  • C-F Stretch: The C-F bond on the aromatic ring is robust, appearing in the fingerprint region (1000–1400 cm⁻¹). This serves as an internal standard—it should remain relatively unchanged from precursor to product.

  • Piperazine Fingerprint: The introduction of the piperazine ring adds significant aliphatic C-H stretching (2800–2950 cm⁻¹) and specific ring breathing modes (1100–1300 cm⁻¹) absent in the starting indole.

Experimental Protocol: ATR-FTIR Validation System

Note: This protocol utilizes Attenuated Total Reflectance (ATR) to eliminate KBr pellet preparation errors.

Equipment & Reagents
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Agilent Cary 630).

  • Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).

  • Reference Standards: 5-Fluoroindole (Starting Material), Piperazine (Reagent).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Perform a background scan (air) with 4 cm⁻¹ resolution.

    • Criterion: Background energy curve must show no specific absorptions (CO₂ doublet at 2350 cm⁻¹ should be minimized).

  • Precursor Baseline (Control):

    • Place ~5 mg of 5-Fluoroindole on the crystal. Apply pressure clamp until force gauge reads ~80-100N.

    • Scan (Range: 4000–600 cm⁻¹, 16 scans).

    • Observation: Note the C-H out-of-plane bending at ~750-800 cm⁻¹ characteristic of the substitution pattern.

  • Product Analysis:

    • Clean crystal with Isopropanol; ensure dry.

    • Place ~5 mg of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole .

    • Scan using identical parameters.

  • Data Processing (Self-Validation Step):

    • Apply baseline correction.

    • Overlay the Product spectrum over the Precursor spectrum.

    • Validation Logic: If the spectra are identical in the 2800–3000 cm⁻¹ region, the Mannich reaction failed. You must see increased aliphatic C-H intensity.

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the synthesis product using IR data points.

ValidationLogic Start Crude Product Isolated FTIR_Scan Acquire ATR-FTIR Spectrum (4000-600 cm⁻¹) Start->FTIR_Scan Check_NH Region 3200-3400 cm⁻¹: Indole N-H Present? FTIR_Scan->Check_NH Check_Ali Region 2800-2950 cm⁻¹: New Aliphatic C-H Bands? Check_NH->Check_Ali Yes (Indole Core Intact) Decision_Fail_Deg FAIL: Decomposition/Polymerization Check_NH->Decision_Fail_Deg No (Ring Destruction) Check_FP Fingerprint 1000-1250 cm⁻¹: Piperazine C-N / C-C modes? Check_Ali->Check_FP Yes (Methylene/Piperazine Added) Decision_Fail_SM FAIL: Unreacted 5-Fluoroindole Check_Ali->Decision_Fail_SM No (Only Aromatic C-H) Decision_Pass VALIDATED: 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole Check_FP->Decision_Pass Yes (Matches Ref) Check_FP->Decision_Fail_Deg No/Ambiguous

Figure 1: Logical decision tree for spectral validation of the target indole derivative.

Data Interpretation: The Spectral Fingerprint

To scientifically validate the structure, specific bands must be assigned. The following table contrasts the expected bands of the starting material versus the product.

Table 2: Critical Vibrational Modes for Validation

Functional GroupMode Description5-Fluoroindole (Precursor)Target ProductValidation Criteria
Indole N-H Stretching~3400 cm⁻¹ (Sharp/Strong)~3200–3300 cm⁻¹ (Broad)Shift due to H-bonding with piperazine nitrogen.
Aromatic C-H Stretching> 3000 cm⁻¹> 3000 cm⁻¹Remains constant.
Aliphatic C-H Stretching (CH₂ of piperazine/bridge)Absent 2800–2950 cm⁻¹ (Medium) CRITICAL: Appearance confirms alkylation.
C=C Aromatic Ring Skeletal Vib.~1620, 1580 cm⁻¹~1620, 1580 cm⁻¹Confirms indole ring integrity.
C-N Aliphatic Amine StretchAbsent1150–1250 cm⁻¹Confirms piperazine attachment.
C-F Aryl-Fluorine Stretch~1100–1200 cm⁻¹~1100–1200 cm⁻¹Internal standard; must persist.
Troubleshooting: Common Artifacts
  • Broad O-H Stretch (3200-3600 cm⁻¹): If the sample is hygroscopic (common with piperazine salts), water peaks will obscure the Indole N-H. Remedy: Vacuum dry sample at 40°C for 2 hours.

  • Peak Shift in Salts: If the product is isolated as a HCl salt, the piperazine N-H and Indole N-H regions will shift significantly and broaden due to ammonium salt formation (N-H⁺).

Synthesis Pathway & Validation Points

Understanding the synthesis helps anticipate impurities. The Mannich reaction utilizes formaldehyde and piperazine.

SynthesisFlow SM1 5-Fluoroindole (Aromatic C-H only) Intermediate Mannich Reaction (Acidic Conditions) SM1->Intermediate Reagents Formaldehyde + Piperazine Reagents->Intermediate Product 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole (Aliphatic C-H + C-N bands) Intermediate->Product Major Path Impurity Bis-indole Impurity (Dimer) Intermediate->Impurity Side Reaction

Figure 2: Synthesis pathway highlighting where spectral changes occur. The "Bis-indole" impurity is a common risk if formaldehyde is in excess; IR can detect this via intensity changes in the aromatic/aliphatic ratio.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (The authoritative text on interpreting IR bands for organic structures).

  • NIST Chemistry WebBook. Indole and Derivative IR Spectra. National Institute of Standards and Technology. (Source for standard Indole C-H and N-H reference data). [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Detailed guide on aliphatic amine and aromatic C-F assignments). [Link]

  • Love, B. (2015). Pharmaceutical Microscopy and Solid State Characterization. Springer. (Reference for comparing ATR-FTIR vs. X-Ray Diffraction for drug solids). [Link]

A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Indole-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the indole-piperazine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents targeting a wide array of diseases, from central nervous system disorders to oncology.[1][2] The inherent versatility of this bicyclic heterocycle, coupled with the conformational flexibility and tunable basicity of the piperazine ring, allows for extensive chemical modification to optimize pharmacological activity and pharmacokinetic properties.[3] However, the translation of potent in vitro activity to in vivo efficacy is often dictated by the compound's pharmacokinetic profile. This guide provides a comparative analysis of the pharmacokinetic properties of various indole-piperazine derivatives, supported by experimental data and detailed methodologies, to empower researchers in the rational design of drug candidates with improved developability.

The Interplay of Structure and Pharmacokinetics: A Comparative Overview

The journey of a drug candidate from administration to its site of action and subsequent elimination is a complex interplay of its physicochemical properties and interactions with biological systems. For indole-piperazine derivatives, subtle structural modifications can profoundly influence their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Absorption and Bioavailability

Oral bioavailability is a critical parameter for patient compliance and therapeutic success. Several indole-piperazine derivatives exhibit favorable oral absorption. For instance, a series of 3-(piperazinylpropyl)indoles developed as potential antimigraine agents demonstrated good oral bioavailability across multiple species.[4] The strategic placement of substituents can significantly impact this parameter. For example, the addition of a 1,2,4-triazol-4-yl group at the 5-position of the indole ring in compound 7f was found to be optimal for achieving excellent oral bioavailability.[4]

Conversely, challenges in oral absorption can arise. Some piperazine derivatives may exhibit poor bioavailability due to factors such as low aqueous solubility or extensive first-pass metabolism.[5] The lipophilicity of the molecule, often influenced by the substituents on both the indole and piperazine rings, plays a crucial role in membrane permeability and, consequently, absorption.

Distribution

The distribution of a drug within the body, including its ability to penetrate the blood-brain barrier (BBB) for CNS-active agents, is heavily influenced by its structure. For indole-piperazine derivatives targeting neurological disorders, achieving adequate brain penetration is paramount. A study on benzylpiperazine derivatives as selective histone deacetylase 6 (HDAC6) inhibitors demonstrated that the introduction of a benzhydryl piperazine unit can act as a carrier for drug delivery to the brain.[6] The compound cmp2 , a novel piperazine derivative, was specifically designed to be structurally similar to a known TRPC6 activator but with the crucial ability to cross the BBB.[7]

Metabolism

The metabolic fate of indole-piperazine derivatives is a key determinant of their duration of action and potential for drug-drug interactions. The primary site of metabolism for many of these compounds is the liver, mediated by cytochrome P450 (CYP) enzymes.[8] Some indole-piperazine derivatives have been identified as modest to potent inhibitors of CYP3A4, which can have implications for their in vivo utility.[8][9] The specific metabolic pathways can vary depending on the substitution pattern. For instance, hydroxylation of the indole or aryl rings is a common metabolic route.

Excretion

The final step in the pharmacokinetic journey is excretion. While specific excretion data for a wide range of indole-piperazine derivatives is not always extensively detailed in the literature, the elimination of these compounds and their metabolites typically occurs via renal and/or fecal routes. The overall clearance rate, a measure of the body's efficiency in eliminating the drug, is a critical parameter. High clearance can lead to a short duration of action, necessitating more frequent dosing.[8][10]

Comparative Pharmacokinetic Data of Selected Indole-Piperazine Derivatives

To provide a clearer picture of the structure-pharmacokinetic relationships, the following table summarizes key pharmacokinetic parameters for a selection of indole-piperazine derivatives from preclinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and animal species.

Compound IDStructureSpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Compound 7f 1-(3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl)-4-(2-(3-fluorophenyl)ethyl)piperazineMultipleOralN/AN/AN/AN/AGood[4]
LQFM018 A piperazine-containing antineoplastic prototypeRatIP100~12000~1~30000N/A[10]
cmp2 A selective TRPC6 activatorMouseIP10N/AN/AN/ABBB Penetrant[7]
KH-259 Benzylpiperazine HDAC6 inhibitorMouseIP10N/AN/AN/ACNS Penetrant[6]

N/A: Data not available in the cited literature.

Experimental Methodologies for Pharmacokinetic Profiling

A robust and reliable assessment of the pharmacokinetic properties of indole-piperazine derivatives relies on a suite of well-established in vitro and in vivo assays.

In Vitro ADME Assays

These assays provide early insights into the potential pharmacokinetic behavior of a compound, allowing for rapid screening and prioritization of candidates.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (Inferred) Caco2 Caco-2 Permeability PPB Plasma Protein Binding Caco2->PPB Microsomal Microsomal Stability PPB->Microsomal CYP CYP450 Inhibition Microsomal->CYP Inferred Inferred from Clearance CYP->Inferred

Caption: A typical workflow for in vitro ADME profiling of drug candidates.

1. Caco-2 Permeability Assay

This assay is a widely accepted model for predicting in vivo drug absorption across the intestinal epithelium.

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane to form a polarized monolayer that mimics the intestinal barrier. The transport of the test compound across this monolayer is measured.

  • Protocol:

    • Cell Culture: Seed Caco-2 cells on transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Compound Preparation: Prepare a solution of the indole-piperazine derivative in a suitable transport buffer.

    • Permeability Assessment (Apical to Basolateral): Add the compound solution to the apical (AP) side of the cell monolayer. At predetermined time points, collect samples from the basolateral (BL) side.

    • Permeability Assessment (Basolateral to Apical): To assess active efflux, add the compound solution to the BL side and collect samples from the AP side.

    • Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.

    • Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).

2. Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target tissues.

  • Principle: Equilibrium dialysis is the gold standard method. A semi-permeable membrane separates a plasma-containing compartment from a protein-free buffer compartment. The free (unbound) drug equilibrates across the membrane.

  • Protocol (Equilibrium Dialysis):

    • Compound Preparation: Prepare a stock solution of the indole-piperazine derivative.

    • Spiking: Spike pooled human or animal plasma with the test compound to the desired concentration.

    • Dialysis Setup: Add the spiked plasma to one chamber of the dialysis unit and an equal volume of phosphate-buffered saline (PBS) to the other chamber.

    • Incubation: Incubate the sealed unit at 37°C with gentle agitation for 4-24 hours to reach equilibrium.

    • Sample Collection: Collect aliquots from both the plasma and buffer chambers.

    • Analysis: Determine the compound concentration in both aliquots by LC-MS/MS. The concentration in the buffer represents the unbound fraction.

3. Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

  • Principle: The test compound is incubated with liver microsomes and a cofactor (NADPH) to initiate metabolic reactions. The disappearance of the parent compound over time is monitored.

  • Protocol:

    • Reagent Preparation: Prepare a solution of the indole-piperazine derivative, liver microsomes (human or animal), and an NADPH-regenerating system in a suitable buffer.

    • Incubation: Pre-warm the mixture of the compound and microsomes at 37°C. Initiate the reaction by adding the NADPH-regenerating system.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

    • Analysis: Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

    • Data Analysis: Plot the percentage of the remaining compound against time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).

In Vivo Pharmacokinetic Studies

These studies in animal models provide definitive data on the ADME properties of a compound in a whole organism.

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Bioanalysis cluster_calculation PK Analysis Dosing Administer Compound (e.g., Oral, IV) Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Plasma Process Blood to Plasma Sampling->Plasma LCMS Quantify Drug Concentration (LC-MS/MS) Plasma->LCMS PK_Params Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) LCMS->PK_Params

Caption: A streamlined workflow for an in vivo pharmacokinetic study.

  • Principle: The indole-piperazine derivative is administered to laboratory animals (commonly rats or mice) via a specific route (e.g., oral gavage, intravenous injection). Blood samples are collected at various time points, and the drug concentration in the plasma is measured to construct a plasma concentration-time curve.

  • Protocol:

    • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for a sufficient period before the study.

    • Dosing: Formulate the indole-piperazine derivative in a suitable vehicle and administer it to the animals at a predetermined dose.

    • Blood Sampling: Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

    • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the indole-piperazine derivative in plasma.

    • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). For oral dosing, bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Conclusion and Future Perspectives

The indole-piperazine scaffold remains a highly attractive framework for the design of novel therapeutic agents. A thorough understanding and early assessment of the pharmacokinetic properties of these derivatives are crucial for successful drug development. By carefully considering the structure-pharmacokinetic relationships and employing robust experimental methodologies, researchers can rationally design and select candidates with optimized ADME profiles, thereby increasing the probability of clinical success. Future efforts in this area will likely focus on the development of more predictive in silico models for ADME profiling and the use of advanced bioanalytical techniques to further elucidate the metabolic pathways of these complex molecules.

References

  • Mitku, A. A., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Journal of the Iranian Chemical Society. [Link]

  • Feng, Y., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-2360. [Link]

  • Feng, Y., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. [Link]

  • Street, L. J., et al. (1999). 3-(Piperazinylpropyl)indoles: selective, orally bioavailable h5-HT1D receptor agonists as potential antimigraine agents. Journal of Medicinal Chemistry, 42(12), 2087-104. [Link]

  • de Oliveira, R. B., et al. (2023). Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method. Biomedicine & Pharmacotherapy, 163, 114838. [Link]

  • ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Mitku, A. A., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed. [Link]

  • Kim, S. Y., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. [Link]

  • Mitku, A. A., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. ResearchGate. [Link]

  • Shalygin, A. V., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PMC. [Link]

  • Sahu, P. K., et al. (2025). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. ResearchGate. [Link]

  • Feng, Y., et al. (2011). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Semantic Scholar. [Link]

  • ResearchGate. (2025). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. ResearchGate. [Link]

  • Mitku, A. A., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PMC. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Jannuzzi, A. T., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC. [Link]

  • Faizan, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Kumar, A., et al. (2024). A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. PubMed. [Link]

  • Zhang, L., et al. (2014). Effects of Piperine on the Intestinal Permeability and Pharmacokinetics of Linarin in Rats. Molecules, 19(4), 4077-4087. [Link]

  • Kudo, H., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PMC. [Link]

  • Seepana, S., et al. (2024). In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. Impactfactor. [Link]

  • Chen, X., et al. (2023). Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. PubMed. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • MDPI. (n.d.). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole. As researchers, scientists, and drug development professionals, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind each recommendation, ensuring a deep understanding of the necessary precautions.

Hazard Assessment Summary

A thorough risk assessment is the foundation of safe laboratory practice. The known hazards associated with 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole and its structural analogs are summarized below.

Hazard ClassificationDescriptionSource/Analogy
Acute Toxicity (Oral) Harmful if swallowed.[1]Sigma-Aldrich
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]Safety data for 5-Fluoroindole and the target compound.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4]Safety data for 5-Fluoroindole and the target compound.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2][3][4][5]Safety data for related fluorinated indoles and the target compound.
Corrosivity (from Piperazine) The piperazine component is corrosive to skin, eyes, and mucous membranes.[6][7]NOAA, ILO, and WHO data on Piperazine.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving the handling of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole, from weighing and preparation of solutions to post-experiment cleanup.

Hand Protection: Double Gloving is Essential

Given the compound's classification as a skin irritant and the corrosive nature of the piperazine group, robust hand protection is non-negotiable.[6][7]

  • Inner Glove: A nitrile examination glove will serve as the primary barrier.

  • Outer Glove: A second, thicker, chemical-resistant nitrile or neoprene glove should be worn over the inner glove. This double-gloving technique provides an added layer of protection against potential tears or rapid permeation.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Gloves should be changed immediately if contamination is suspected, and in all cases, at regular intervals (typically every 30-60 minutes) during extended procedures.[8]

Eye and Face Protection: A Multi-Faceted Approach

The risk of serious eye irritation necessitates comprehensive eye and face protection.[1][2][3][4]

  • Primary Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are required. Standard safety glasses do not provide adequate protection from splashes.[9]

  • Secondary Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., preparing concentrated solutions, heating), a full-face shield must be worn in addition to chemical splash goggles.[8][9]

Body Protection: Dedicated and Resistant

To prevent skin contact, a dedicated laboratory coat is the minimum requirement.

  • Laboratory Coat: A clean, buttoned lab coat is mandatory.[10] For procedures with a significant risk of splashing, a disposable, polyethylene-coated polypropylene gown is recommended for its resistance to chemical permeation.[11]

  • Footwear: Closed-toe and closed-heel shoes are required at all times in the laboratory.[10]

Respiratory Protection: Mitigating Inhalation Risks

Given that the compound may cause respiratory irritation, all handling of the solid material and concentrated solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][3][4][5][10]

  • For nuisance exposures to dust: A P95 (US) or P1 (EU EN 143) particle respirator may be used.[5]

  • For higher-level protection or in the absence of a fume hood: A respirator with cartridges appropriate for organic vapors and particulates (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) is recommended.[5] The use of respirators requires a formal respiratory protection program, including fit testing and medical evaluation.[9][12]

Operational and Disposal Plans

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface with disposable absorbent bench paper.

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as outlined above.

  • Handling the Compound:

    • When weighing the solid, do so within the fume hood.

    • Use a dedicated spatula and weighing vessel.

    • Handle all solutions containing the compound with the same level of precaution as the solid.

  • Post-Handling:

    • Thoroughly clean all non-disposable equipment with an appropriate solvent within the fume hood.

    • Wipe down the work surface of the fume hood.

    • Dispose of all contaminated waste as described in the disposal plan below.

    • Carefully remove PPE, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan:

Proper disposal of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All contaminated solid waste, including gloves, bench paper, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this material down the drain.[5]

  • Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines, as regulations may vary.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[5][8]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][8]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]

Visual Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat/Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Gown Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 End Wash Hands Doff5->End Start Start Handling Start->Don1

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

References

  • Benchchem. Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • Capot Chemical. (2026). MSDS of 5-Fluoro-1H-indole-3-carboxylic acid methyl ester.
  • Thermo Fisher Scientific. (2018). SAFETY DATA SHEET - Piperazine.
  • Thermo Fisher Scientific. (2025). 5-Fluoroindole - SAFETY DATA SHEET.
  • Ossila. (2023). 5-Fluoroindole - SAFETY DATA SHEET.
  • University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment.
  • Valent U.S.A. Corporation. (2012). Material Safety Data Sheet.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fluorochem. (2024). Safety Data Sheet.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • Spectrum Chemical. (2007). Material Safety Data Sheet - Piperazine Dihydrochloride.
  • National Oceanic and Atmospheric Administration. CAMEO Chemicals: Piperazine.
  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
  • Santa Cruz Biotechnology. Piperazine - Material Safety Data Sheet.
  • International Labour Organization & World Health Organization. (2021). ICSC 1032 - PIPERAZINE (anhydrous).
  • Sigma-Aldrich. 5-Fluoro-3-(piperazin-1-ylmethyl)-1h-indole.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.